yc-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVFCKUDYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165635 | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170632-47-0 | |
| Record name | Lificiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lificiguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | yc-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
YC-1 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YC-1, or Lificiguat, is a benzyl indazole derivative initially investigated for its cardiovascular effects. Subsequent research has revealed a multifaceted mechanism of action, positioning it as a valuable tool for studying cellular signaling and a potential therapeutic agent in various diseases. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its roles as a soluble guanylate cyclase (sGC) activator and a hypoxia-inducible factor-1α (HIF-1α) inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
This compound exerts its primary effects through two well-documented pathways:
-
Activation of Soluble Guanylate Cyclase (sGC): this compound is a potent, nitric oxide (NO)-independent activator of sGC, the primary receptor for NO. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. While this compound can activate sGC directly, its effects are significantly potentiated in the presence of NO. This synergistic action is thought to involve the stabilization of the nitrosyl-heme complex on sGC.[1] The resulting increase in intracellular cGMP mediates downstream effects such as vasodilation and inhibition of platelet aggregation.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, this compound has been shown to inhibit the accumulation of HIF-1α, a master transcriptional regulator of the cellular response to low oxygen. By preventing the stabilization of HIF-1α, this compound downregulates the expression of numerous HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival. This action is independent of its effects on sGC and cGMP, highlighting a distinct and equally important mechanism of action with implications for cancer therapy.
Beyond these primary mechanisms, this compound has also been reported to influence intracellular levels of cyclic adenosine monophosphate (cAMP), potentially through the inhibition of phosphodiesterases (PDEs). However, the direct PDE inhibitory profile of this compound is not as extensively characterized as its effects on sGC and HIF-1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on available literature.
Table 1: Soluble Guanylate Cyclase (sGC) Activation
| Parameter | Value | Species/System | Reference |
| EC50 (sGC activation) | 1.8 µM | Sf9 cell cytosol | [2] |
| Fold Activation (basal) | ~4.8-fold | Sf9 cell cytosol | [2] |
| Dissociation Constant (Kd) | ~10 µM | Manduca sexta sGC | [3] |
Table 2: Inhibition of Platelet Aggregation
| Inducer | IC50 | Species | Reference |
| Arachidonic Acid | 4.2 ± 0.6 µM | Rabbit | [4] |
| Collagen | 12.5 ± 1.8 µM | Rabbit | [4] |
| U46619 | 2.1 ± 0.03 µM | Human | [5] |
| Thrombin | 59.3 ± 7.1 µM | Human | [5] |
Table 3: Phosphodiesterase (PDE) Inhibition (Limited Data)
| PDE Isoform | IC50 | Comments | Reference |
| PDE5 | Mentioned as an inhibitor, but specific IC50 values are not consistently reported. | This activity may contribute to cGMP elevation. | [1] |
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Soluble Guanylate Cyclase (sGC) Activation Pathway
Caption: this compound directly activates sGC, leading to cGMP production and downstream effects.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition Pathway
Caption: this compound promotes the degradation of HIF-1α, inhibiting hypoxic gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine the effect of this compound on the enzymatic activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)
-
GTP (substrate)
-
This compound stock solution (in DMSO)
-
[α-32P]GTP (for radiometric detection) or cGMP enzyme immunoassay (EIA) kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Reaction termination solution (e.g., 125 mM Zn(CH3COO)2 and 125 mM Na2CO3 for radiometric assay)
-
Scintillation fluid and counter (for radiometric assay) or microplate reader (for EIA)
Procedure:
-
Prepare the sGC reaction mixture in the assay buffer containing a phosphodiesterase inhibitor.
-
Add purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding GTP and [α-32P]GTP (or unlabeled GTP for EIA).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction using the appropriate termination solution.
-
For the radiometric assay, separate the [32P]cGMP product from unreacted [α-32P]GTP using column chromatography (e.g., Dowex/alumina columns).
-
Quantify the amount of [32P]cGMP by liquid scintillation counting.
-
For the EIA, follow the manufacturer's instructions to quantify the amount of cGMP produced.
-
Calculate the specific activity of sGC (nmol cGMP/min/mg protein) and plot the dose-response curve for this compound to determine the EC50.
HIF-1α Western Blot
Objective: To assess the effect of this compound on HIF-1α protein levels in cells cultured under hypoxic conditions.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2, DFO)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Expose the cells to hypoxic conditions (e.g., 1% O2 in a hypoxia chamber) or treat with a hypoxia mimetic for 4-24 hours.
-
Harvest the cells and prepare whole-cell lysates or nuclear extracts using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
HIF-1 Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of HIF-1.
Materials:
-
Cell line of interest
-
HIF-1 responsive reporter plasmid (containing a hypoxia response element, HRE, driving a luciferase gene)
-
Control plasmid (e.g., a constitutively expressed Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Hypoxia chamber or chemical hypoxia inducers
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control.
-
Expose the cells to hypoxic conditions for 16-24 hours.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity in the same samples for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Plot the dose-response curve for this compound's inhibition of HIF-1 transcriptional activity.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn whole blood from healthy donors (with anticoagulant, e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin, U46619)
-
This compound stock solution (in DMSO)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period.
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission as a measure of platelet aggregation over time.
-
Calculate the percentage of aggregation and determine the IC50 of this compound for each agonist.
Aortic Ring Vasodilation Study
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
This compound stock solution (in DMSO)
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and carefully clean it of surrounding connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent.
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to measure the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve for this compound-induced vasodilation to determine its potency.
Conclusion
This compound possesses a dual mechanism of action, making it a versatile pharmacological tool and a compound of significant therapeutic interest. Its ability to activate soluble guanylate cyclase and inhibit HIF-1α has been demonstrated in a variety of experimental systems. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling pathways modulated by this compound and to explore its potential applications in cardiovascular diseases and oncology. Further research is warranted to fully elucidate its phosphodiesterase inhibition profile and to translate its preclinical efficacy into clinical benefits.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound BINDING TO THE BETA SUBUNIT OF SOLUBLE GUANYLYL CYCLASE OVERCOMES ALLOSTERIC INHIBITION BY THE ALPHA SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 5. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the YC-1 sGC Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YC-1, a benzyl indazole derivative, is a pioneering small molecule activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). This technical guide provides a comprehensive overview of the this compound sGC activation pathway, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. This compound acts as an allosteric modulator of sGC, enhancing its catalytic activity both independently of and synergistically with NO. This dual-action mechanism, coupled with its effects on phosphodiesterases, makes this compound a valuable tool for studying cGMP signaling and a foundational compound in the development of novel therapeutics for cardiovascular and other diseases.
The this compound sGC Activation Pathway
Soluble guanylyl cyclase is a heterodimeric hemoprotein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The canonical activation of sGC is triggered by the binding of nitric oxide (NO) to its prosthetic heme group.
This compound represents a distinct class of sGC activators that do not directly release NO. Instead, it potentiates the sGC signaling pathway through a multifaceted mechanism:
-
Direct, NO-Independent Activation: this compound can directly stimulate sGC activity to a modest degree, even in the absence of NO. This activation is dependent on the presence of the reduced heme group on sGC.[1]
-
Synergistic Activation with NO: this compound significantly enhances the sensitivity and maximal activity of sGC in the presence of NO. It achieves this by slowing the dissociation rate of NO from the heme group, thereby stabilizing the active conformation of the enzyme.[2] This synergistic effect leads to a much greater production of cGMP than either agent alone.
-
Allosteric Modulation: this compound binds to an allosteric site on the sGC enzyme, distinct from the NO-binding heme pocket and the GTP substrate-binding site.[3] This binding induces a conformational change that lowers the energy barrier for activation.
-
Heme-Dependent and Independent Components: While the synergistic activation with NO is heme-dependent, studies have shown that this compound can still activate a heme-free mutant of sGC, indicating that its mechanism also possesses a heme-independent component.[3]
-
Phosphodiesterase (PDE) Inhibition: In addition to its direct effects on sGC, this compound has been shown to inhibit several cGMP-degrading phosphodiesterase isoforms, further contributing to the elevation of intracellular cGMP levels.[4]
The following diagram illustrates the core signaling pathway of this compound-mediated sGC activation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's effects on sGC activity and phosphodiesterase inhibition, compiled from various studies.
Table 1: this compound Activation of Soluble Guanylyl Cyclase (sGC)
| Parameter | Value | Condition | Source |
| EC50 for sGC Activation | 18.6 ± 2.0 µM | Purified sGC, NO-independent | [5] |
| Fold Activation of sGC | ~10-fold | Purified sGC, NO-independent | [3] |
| ~7-fold | Wild-type sGC, NO-independent | [3] | |
| 3-fold | Heme-deficient sGC mutant, NO-independent | [3] | |
| up to 122-fold | In the presence of NO | ||
| Effect on NO EC50 | Decreased by 1 order of magnitude | In the presence of this compound | [2] |
| Effect on sGC Kinetics | Decreased KM for GTP | Purified sGC | [5] |
| Increased Vmax | Purified sGC | [5] |
Table 2: this compound Inhibition of Platelet Aggregation
| Inducer | IC50 (µM) | Source |
| U46619 (2 µM) | 2.1 ± 0.03 | [6] |
| Collagen (10 µg/ml) | 11.7 ± 2.1 | [6] |
| Thrombin (0.1 U/ml) | 59.3 ± 7.1 | [6] |
Table 3: this compound Inhibition of Phosphodiesterases (PDEs)
| PDE Isoform | IC50 (µM) | Substrate | Source |
| PDE1 | 31.6 | cGMP | [4] |
| PDE2 | 31.6 | cAMP | [4] |
| PDE3 | 51.3 | cAMP | [4] |
| PDE4 | 8.5 | cAMP | [4] |
| PDE5 | - | cGMP | [4] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the this compound sGC activation pathway.
Soluble Guanylyl Cyclase (sGC) Activity Assay (Radiochemical)
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [α-32P]cGMP.
Materials:
-
Purified sGC or cell/tissue lysate containing sGC
-
[α-32P]GTP (radiolabeled substrate)
-
Unlabeled GTP
-
Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)
-
Cofactors and other reagents: MgCl2, dithiothreitol (DTT), 3-isobutyl-1-methylxanthine (IBMX, a PDE inhibitor), creatine phosphate, creatine phosphokinase
-
This compound and NO donor (e.g., SNP) solutions
-
Stopping solution (e.g., zinc acetate and sodium carbonate)
-
Neutral alumina columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgCl2, DTT, IBMX, creatine phosphate, and creatine phosphokinase.
-
Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of this compound and/or an NO donor.
-
Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-32P]GTP and unlabeled GTP to the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., zinc acetate followed by sodium carbonate) to precipitate the unreacted GTP.
-
Separation of cGMP: Separate the [α-32P]cGMP from the unreacted [α-32P]GTP by passing the supernatant through a neutral alumina column.
-
Quantification: Elute the [α-32P]cGMP from the column and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced per unit of time and protein concentration to determine the sGC activity.
The following diagram illustrates the workflow for the sGC activity assay.
Measurement of Intracellular cGMP Levels (ELISA)
This protocol describes the quantification of cGMP in cell or tissue lysates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells or tissue samples
-
Cell lysis buffer (e.g., containing a PDE inhibitor like IBMX)
-
cGMP ELISA kit (containing cGMP-coated plates, cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Plate reader
Procedure:
-
Sample Preparation: Treat cultured cells with this compound, NO donors, or other compounds of interest. Lyse the cells using the provided lysis buffer. For tissue samples, homogenize in the lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet cellular debris.
-
Assay Procedure (as per kit instructions):
-
Add standards and samples to the wells of the cGMP-coated microplate.
-
Add a fixed amount of HRP-conjugated cGMP to each well to compete with the cGMP in the sample for binding to the anti-cGMP antibody.
-
Add the anti-cGMP antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Stopping the Reaction: Add the stop solution to terminate the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the known cGMP standards. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
The following diagram illustrates the workflow for the cGMP ELISA.
Conclusion
This compound has been instrumental in elucidating the allosteric regulation of soluble guanylyl cyclase. Its unique dual-action mechanism, activating sGC both directly and in synergy with nitric oxide, provides a powerful pharmacological tool for manipulating the cGMP signaling pathway. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important pathway and to design novel therapeutic agents targeting sGC for a range of diseases. The continued exploration of this compound and its analogs holds significant promise for advancing our understanding of cGMP-mediated physiological and pathophysiological processes.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
YC-1: A Multi-Faceted Inhibitor of Hypoxia-Inducible Factor-1α
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key therapeutic target in oncology and other angiogenesis-dependent diseases. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole], initially developed as a soluble guanylyl cyclase (sGC) activator, has emerged as a potent and multi-faceted inhibitor of HIF-1α. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibition of HIF-1α, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. This compound's inhibitory actions are threefold: it promotes the post-translational degradation of HIF-1α, suppresses its de novo protein synthesis, and independently inhibits its transcriptional activity by modulating co-factor interactions. This guide is intended to serve as a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development who are investigating HIF-1α-targeted therapies.
Introduction
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded via a process involving prolyl hydroxylases (PHDs), the von Hippel-Lindau (VHL) tumor suppressor protein, and the ubiquitin-proteasome system.[1] In hypoxic environments, characteristic of solid tumors, PHD activity is inhibited, leading to the stabilization and nuclear translocation of HIF-1α.[2] In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and this heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation drives the expression of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, including vascular endothelial growth factor (VEGF).[3][4]
This compound has been identified as a significant inhibitor of HIF-1α, demonstrating anti-tumor and anti-angiogenic effects in various preclinical models.[3][5] Its inhibitory mechanisms are complex and impact multiple stages of HIF-1α regulation. This guide will dissect these mechanisms in detail.
Mechanisms of this compound-Mediated HIF-1α Inhibition
This compound exerts its inhibitory effects on HIF-1α through at least three distinct, yet potentially interconnected, mechanisms:
Post-Translational Degradation of HIF-1α
This compound actively promotes the degradation of the HIF-1α protein. Studies have shown that this compound can reduce HIF-1α protein levels even under hypoxic conditions or when the proteasome is inhibited.[6] A specific domain within the C-terminus of HIF-1α, spanning amino acids 720-780, has been identified as being crucial for this this compound-induced degradation.[6][7] This suggests that this compound may recruit or activate a component of the cellular degradation machinery that targets this specific region of HIF-1α, independent of the classical VHL-mediated pathway.
Inhibition of HIF-1α Protein Synthesis
This compound has been shown to suppress the de novo synthesis of HIF-1α protein without affecting its mRNA levels.[8] This effect is primarily mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] The PI3K/Akt/mTOR pathway is a critical regulator of protein translation, and its inhibition by this compound leads to a reduction in the overall cellular levels of HIF-1α.
Furthermore, this compound has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a downstream target of the Akt pathway.[8] NF-κB itself can contribute to the accumulation of HIF-1α, suggesting another layer to this compound's inhibitory action on HIF-1α synthesis.[8]
Inhibition of HIF-1α Transcriptional Activity
Beyond its effects on protein stability and synthesis, this compound directly impairs the transcriptional activity of HIF-1α. This mechanism is independent of HIF-1α protein degradation. This compound inactivates the C-terminal transactivation domain (CAD) of HIF-1α.[10][11] It achieves this by stimulating the binding of the Factor Inhibiting HIF (FIH) to the CAD, even in hypoxic conditions.[10][11] This enhanced FIH binding physically obstructs the recruitment of the essential co-activator p300 to the HIF-1α transcriptional complex.[10][11] Without p300, the HIF-1 complex is unable to efficiently initiate the transcription of its target genes. This FIH-dependent inactivation of CAD has been demonstrated in various cancer cell lines.[10][11]
It is noteworthy that while this compound is a known activator of soluble guanylyl cyclase (sGC), its inhibitory effects on HIF-1α appear to be largely independent of the cGMP pathway in many cell types.[12]
Quantitative Data on this compound Inhibition of HIF-1α
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on HIF-1α and its downstream targets.
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ for HIF-1α Inhibition | Various Cancer Cells | 2-50 µM | [13] |
| IC₅₀ for HIF-1α Inhibition | - | 1.2 µM | [5] |
| Inhibition of EPO-enhancer activity | HT1080 and H1299 cells | Starting at 5 µM | [14] |
| Reduction of HIF-1α protein levels | PC-3 cells | Concentration-dependent | [9] |
| Inhibition of VEGF protein level | Cell culture medium | Dose-dependent |
Table 1: Summary of IC₅₀ values and effective concentrations of this compound for HIF-1α inhibition.
| Cell Line | This compound Concentration | Effect on VEGF Expression | Reference |
| Pancreatic Cancer PC-3 cells | 100 µM | Significantly decreased mRNA synthesis | [4] |
| - | - | Decreased protein level in a dose-dependent manner | |
| Tumors from this compound-treated mice | 30 µg/g daily for 2 weeks | Lower expression of VEGF | [5] |
Table 2: Effect of this compound on the expression of the HIF-1α target gene, VEGF.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the inhibitory mechanisms of this compound on HIF-1α.
Western Blot Analysis for HIF-1α and Phospho-Akt
Objective: To determine the protein levels of HIF-1α and the phosphorylation status of Akt in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC-3, Hep3B) and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified time under normoxic or hypoxic (e.g., 1% O₂) conditions.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for HIF-1α and p300 Interaction
Objective: To assess the effect of this compound on the interaction between HIF-1α and its co-activator p300.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound under hypoxic conditions. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against HIF-1α or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against p300. The input (a portion of the cell lysate before immunoprecipitation) should also be run as a control.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
Objective: To measure the effect of this compound on the transcriptional activity of HIF-1α using a hypoxia-responsive element (HRE)-driven luciferase reporter.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., Hep3B) with a firefly luciferase reporter plasmid containing multiple copies of an HRE (e.g., from the EPO gene enhancer) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound under hypoxic conditions for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the vehicle-treated control.
Gal4 Reporter Assay for HIF-1α Transactivation Domain Activity
Objective: To specifically assess the effect of this compound on the transactivation domain of HIF-1α, independent of its DNA binding.
Protocol:
-
Plasmid Constructs: Use an expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the HIF-1α C-terminal transactivation domain (CAD). A reporter plasmid containing the firefly luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS) is also required.
-
Cell Transfection: Co-transfect cells with the Gal4-DBD-HIF-1α-CAD expression plasmid, the Gal4-UAS-luciferase reporter plasmid, and a Renilla luciferase normalization plasmid.
-
Cell Treatment: Treat the transfected cells with this compound under hypoxic conditions.
-
Luciferase Assay and Data Analysis: Perform the dual-luciferase assay as described in section 4.3. The firefly luciferase activity will reflect the transactivation potential of the HIF-1α CAD.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.
Caption: this compound's multifaceted inhibition of the HIF-1α signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
This compound stands out as a robust inhibitor of HIF-1α, operating through a unique combination of mechanisms that target the protein's stability, synthesis, and transcriptional function. This multi-pronged approach makes this compound a valuable tool for studying HIF-1α biology and a promising lead compound for the development of novel anti-cancer and anti-angiogenic therapies. The detailed protocols and pathway diagrams provided in this guide offer a practical framework for researchers to investigate the effects of this compound and other potential HIF-1α inhibitors. A thorough understanding of these complex inhibitory mechanisms is crucial for the rational design and successful clinical translation of next-generation HIF-1α-targeted drugs.
References
- 1. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 2. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure HIF1-alpha [protocols.io]
YC-1: A Dual-Action Small Molecule Modulating cGMP Signaling and Hypoxia Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a multifaceted small molecule that has garnered significant interest in the scientific community for its dual mechanism of action. Initially identified as a potent activator of soluble guanylyl cyclase (sGC), this compound has also been characterized as a robust inhibitor of hypoxia-inducible factor-1α (HIF-1α). This technical guide provides an in-depth overview of the discovery, history, and core functionalities of this compound. It details the compound's mechanism of action in both the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway and the cellular response to hypoxia. Quantitative data on its efficacy and potency are presented in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this pivotal research compound.
Introduction and History
This compound was initially developed as a potential therapeutic agent for circulatory disorders due to its ability to inhibit platelet aggregation and induce vasodilation. Its discovery marked a significant advancement in the study of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike NO and other heme-dependent sGC activators, this compound was found to activate sGC in a NO-independent manner, representing a new class of sGC stimulators.
Subsequent research unveiled a second, equally significant, function of this compound: the inhibition of hypoxia-inducible factor-1α (HIF-1α)[1]. HIF-1α is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia) and plays a critical role in tumor progression and angiogenesis. This discovery expanded the potential therapeutic applications of this compound into oncology, positioning it as a novel anti-cancer agent. The dual functionality of this compound makes it a unique tool for dissecting the intricate interplay between cGMP signaling and hypoxia-regulated pathways.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole | [2] |
| Molecular Formula | C₁₉H₁₆N₂O₂ | [1][3][4] |
| Molecular Weight | 304.34 g/mol | [1][3][4] |
| CAS Number | 170632-47-0 | [1][3][4] |
| Appearance | White to pale yellow powder | [3] |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water | [1][5] |
Mechanism of Action I: Soluble Guanylyl Cyclase (sGC) Activation
This compound is a potent allosteric activator of sGC, a key enzyme in the nitric oxide (NO) signaling pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.
This compound's activation of sGC is unique in that it can occur independently of NO. However, it also acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these gaseous ligands[6]. This results in a significant potentiation of cGMP production. The mechanism involves this compound binding to a site on sGC distinct from the heme-binding site, inducing a conformational change that enhances the enzyme's catalytic activity and its affinity for NO and CO.
Quantitative Data: sGC Activation and Anti-platelet Activity
The following table summarizes the key quantitative parameters of this compound's activity on sGC and its functional consequence on platelet aggregation.
| Parameter | Value | Conditions | Reference |
| sGC Activation (NO-independent) | 10-fold increase | Purified sGC | |
| EC₅₀ for sGC Activation | 1.9 μM | Denuded phenylephrine-contracted rabbit aortic rings | [2] |
| IC₅₀ for Platelet Aggregation | 14.6 μM | Collagen-stimulated washed rabbit platelets | [2] |
| This compound Binding Affinity (Kd) | 9–21 μM | In the absence of CO | [7] |
| This compound Binding Affinity (Kd) | 0.6–1.1 μM | In the presence of CO | [7] |
Signaling Pathway: this compound and sGC Activation
Caption: this compound signaling pathway for sGC activation.
Mechanism of Action II: Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
In addition to its effects on sGC, this compound is a potent inhibitor of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions. HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit (ARNT). Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor-mediated ubiquitination pathway. However, under hypoxia, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound has been shown to inhibit HIF-1α expression at the post-transcriptional level, independent of its sGC-activating properties[1]. This inhibition leads to a downstream reduction in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), which is a critical driver of angiogenesis in tumors. This anti-angiogenic effect underlies the potential of this compound as an anti-cancer agent.
Quantitative Data: HIF-1α Inhibition and Anti-tumor Activity
The following table summarizes the in vivo efficacy of this compound in various tumor models.
| Tumor Model | This compound Dose | Treatment Duration | Outcome | Reference |
| Hep3B hepatoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |
| Caki-1 renal carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |
| NCI-H87 stomach carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |
| SiHa cervical carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |
| SK-N-MC neuroblastoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |
| MDA-MB-468 breast cancer xenografts | 30 or 60 mg/kg/day (i.p.) | - | Dose-dependent tumor growth inhibition | [5] |
Signaling Pathway: this compound and HIF-1α Inhibition
Caption: this compound signaling pathway for HIF-1α inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common approach starts from indazole. The key steps involve:
-
Iodination of Indazole: Indazole is treated with iodine (I₂) and potassium hydroxide (KOH) in dimethylformamide (DMF) to introduce an iodine atom at the 3-position.
-
Benzylation: The resulting 3-iodoindazole is then reacted with benzyl bromide (BnBr) in the presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst like tetrabutylammonium iodide (Bu₄NI) in a solvent like tetrahydrofuran (THF) to attach the benzyl group to the N1 position.
-
Suzuki or Stille Coupling: The final step involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the 1-benzyl-3-iodoindazole and a suitable furan derivative, such as 5-(hydroxymethyl)-2-furanboronic acid or a corresponding stannane derivative, to yield this compound.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay measures the production of cGMP from GTP by sGC.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine (TEA) buffer (pH 7.4), 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 1 mg/mL bovine serum albumin (BSA), 200 μM GTP, a creatine phosphokinase/phosphocreatine regenerating system, 3 mM MgCl₂, and [α-³²P]GTP as a tracer.
-
Enzyme and Compound Addition: Add purified sGC enzyme to the reaction mixture. For stimulated conditions, add this compound (typically in DMSO, ensuring the final solvent concentration is low) or an NO donor like sodium nitroprusside (SNP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of zinc carbonate or by heating.
-
Separation and Quantification: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns).
-
Measurement: Quantify the amount of [³²P]cGMP using liquid scintillation counting.
Western Blot for HIF-1α Detection
This protocol outlines the detection of HIF-1α protein levels in cell lysates.
-
Cell Culture and Treatment: Culture cells under normoxic (21% O₂) or hypoxic (1-5% O₂) conditions. Treat cells with various concentrations of this compound for a specified duration.
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly on ice. For enhanced stability, some protocols recommend adding cobalt chloride (CoCl₂) to the lysis buffer[8].
-
For nuclear HIF-1α detection, perform nuclear extraction using a commercial kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 7.5%).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control (e.g., β-actin or lamin B1 for nuclear extracts) should be probed on the same membrane to ensure equal protein loading.
HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Cell Transfection:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing a promoter with multiple copies of the hypoxia-response element (HRE).
-
Co-transfect a control plasmid expressing Renilla luciferase (driven by a constitutive promoter, e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.
-
-
Cell Treatment: After transfection, treat the cells with this compound under normoxic or hypoxic conditions.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer plate, add the cell lysate to the firefly luciferase substrate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU).
Conclusion
This compound stands as a seminal discovery in pharmacology and cell biology, offering a unique dual-action profile that bridges the fields of cardiovascular research and oncology. Its ability to modulate both the sGC/cGMP and the HIF-1α pathways provides researchers with a powerful tool to investigate fundamental cellular processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further exploration of this compound's therapeutic potential and its utility in elucidating complex signaling networks. As research continues, a deeper understanding of this compound's multifaceted activities will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases.
References
- 1. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. med.emory.edu [med.emory.edu]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
YC-1: A Technical Guide to Solubility, Stability, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical properties and experimental applications of YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole], a versatile research compound known for its dual action as a soluble guanylate cyclase (sGC) activator and a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor. Adherence to proper solubility and stability protocols is critical for obtaining reproducible and reliable experimental results.
Solubility and Stock Solution Preparation
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The most common solvent for creating concentrated stock solutions for both in vitro and in vivo experiments is dimethyl sulfoxide (DMSO).
Data Summary: Solubility & Storage
| Parameter | Solvent | Concentration | Storage Temperature | Stability Notes |
|---|---|---|---|---|
| Stock Solution | DMSO | ≥ 10 mM | -20°C or -80°C | Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in vitro) | Cell Culture Medium | 1 µM - 100 µM | 37°C (during exp.) | Prepare fresh by diluting DMSO stock. Final DMSO should be <0.5%. |
| Working Solution (in vivo) | DMSO, PEG300, Tween 80, Saline/Corn Oil | Varies by dose | Room Temp (for injection) | Prepare fresh before each administration. |
Note: The final concentration of DMSO in cell culture should be kept to a minimum (ideally ≤0.1%) as it can have toxic effects on cells[1][2]. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Stability Profile
The stability of this compound is crucial for its biological activity. As a dry powder, it should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to prevent degradation from multiple freeze-thaw cycles and stored at -20°C or -80°C for long-term use. While specific long-term stability data is not extensively published, following these standard procedures for similar compounds minimizes degradation. Aqueous working solutions should be prepared fresh for each experiment and not stored.
Experimental Protocols
In Vitro Protocol: Cell Culture Experiments
This protocol outlines the preparation and application of this compound for treating adherent mammalian cells in culture.
3.1 Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cells plated in multi-well plates
-
Phosphate-Buffered Saline (PBS)
3.2 Stock Solution Preparation (10 mM)
-
Weighing: On a calibrated analytical balance, carefully weigh out the required amount of this compound powder (Molar Mass: 304.33 g/mol ). For 1 mg of this compound, you will need 328.6 µL of DMSO to make a 10 mM stock.
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
3.3 Working Solution and Cell Treatment
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Working Solution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat cells with 10 µM, 25 µM, and 50 µM this compound:
-
Add 1 µL of 10 mM stock to 1 mL of medium for a 10 µM solution.
-
Add 2.5 µL of 10 mM stock to 1 mL of medium for a 25 µM solution.
-
Add 5 µL of 10 mM stock to 1 mL of medium for a 50 µM solution.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.5% DMSO).
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired this compound concentration or the vehicle control.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 4, 24, or 48 hours).
-
Analysis: Proceed with downstream analysis such as cell viability assays (MTT, WST-1), Western blotting for protein expression (HIF-1α), or apoptosis assays (Annexin V staining).
In Vivo Protocol: Murine Xenograft Model
This protocol provides a general guideline for the preparation and administration of this compound in a mouse tumor model. Dosages and formulations may require optimization depending on the specific mouse strain and experimental goals.
4.1 Materials
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27G)
4.2 Formulation Preparation (Example for 30 mg/kg dose)
-
Objective: To prepare a dosing solution for daily intraperitoneal (i.p.) injection at a volume of 100 µL per 20g mouse. A 30 mg/kg dose for a 20g mouse is 0.6 mg. The final concentration needed is 6 mg/mL.
-
Vehicle Formulation: A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Calculation (for 1 mL of dosing solution):
-
Weigh 6 mg of this compound powder.
-
Dissolve the this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex until the solution is clear and homogenous.
-
-
Vehicle Control: Prepare a separate solution containing the vehicle mixture without this compound.
4.3 Administration
-
Animal Handling: Weigh each mouse to calculate the precise injection volume.
-
Injection: Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection. A typical dose reported in the literature is 30 µg/g (30 mg/kg) daily for 14 days[3].
-
Monitoring: Monitor the animals daily for tumor growth (e.g., using caliper measurements), body weight changes, and any signs of toxicity.
Signaling Pathways and Visualizations
This compound exerts its biological effects primarily through two distinct signaling pathways.
Mechanism 1: Activation of Soluble Guanylate Cyclase (sGC)
This compound is a nitric oxide (NO)-independent activator of sGC. It sensitizes the enzyme, leading to a significant increase in the conversion of GTP to cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates Protein Kinase G (PKG), resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.
Mechanism 2: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival and angiogenesis. This compound inhibits HIF-1α activity through multiple post-translational mechanisms. It can promote the degradation of the HIF-1α protein and also functionally inactivate it by stimulating the binding of Factor Inhibiting HIF (FIH), which prevents the recruitment of the p300 co-activator necessary for transcriptional activity[4][5]. This action is independent of its effects on sGC[6].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
References
- 1. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient targeting of HIF-1α mediated by this compound and PX-12 encapsulated niosomes: potential application in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
YC-1: A Multifaceted Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a synthetic small molecule that has garnered significant attention in the scientific community for its potent and diverse effects on cellular signaling pathways. Initially identified as a novel activator of soluble guanylate cyclase (sGC), subsequent research has unveiled its capacity to modulate other critical cellular processes, including the hypoxia-inducible factor (HIF-1) pathway. This dual activity positions this compound as a valuable pharmacological tool for investigating fundamental cellular mechanisms and as a potential therapeutic agent for a range of diseases, including cardiovascular disorders and cancer. This technical guide provides a comprehensive overview of the core functions of this compound in cellular signaling, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanism of Action: Activation of Soluble Guanylate Cyclase
The primary and most well-characterized function of this compound is its ability to act as a direct, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the NO signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).
This compound's interaction with sGC is allosteric, meaning it binds to a site on the enzyme distinct from the NO-binding heme prosthetic group. This binding induces a conformational change in sGC, leading to its activation and subsequent increase in intracellular cGMP levels.
A crucial aspect of this compound's activity is its synergistic relationship with NO. In the presence of NO, this compound significantly potentiates the activation of sGC, resulting in a much greater increase in cGMP production than either agent alone can achieve. This sensitization is thought to occur because this compound stabilizes the NO-bound conformation of sGC, thereby enhancing the catalytic rate of the enzyme.
Downstream Effects of sGC Activation
The this compound-induced elevation of intracellular cGMP triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). This leads to a variety of physiological responses, including:
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and widening of blood vessels (vasodilation). This effect contributes to the hypotensive properties of this compound.
-
Inhibition of Platelet Aggregation: In platelets, increased cGMP levels inhibit their activation and aggregation, a key process in thrombosis. This compound has been shown to inhibit platelet aggregation induced by various agonists.
-
Modulation of other signaling pathways: cGMP can also influence other signaling pathways, for instance by regulating the activity of certain phosphodiesterases (PDEs) that hydrolyze cyclic nucleotides.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the effects of this compound on sGC activation, platelet aggregation, and vasodilation.
Table 1: this compound Activation of Soluble Guanylate Cyclase
| Parameter | Value | Cell/System Type | Reference |
| EC50 for sGC activation | 1.8 µM | Purified sGC | |
| Fold activation of sGC (alone) | ~4.8-fold | Purified sGC |
Table 2: this compound Inhibition of Platelet Aggregation
| Agonist | IC50 Value | Species | Reference |
| U46619 | 2.1 ± 0.03 µM | Human | |
| Collagen | 11.7 ± 2.1 µM | Human | |
| Thrombin | 59.3 ± 7.1 µM | Human | |
| Arachidonic Acid | Concentration-dependent inhibition | Rabbit |
Table 3: this compound Induced Vasodilation
| Parameter | Value | Tissue Type | Reference |
| EC50 for relaxation | 1.9 µM | Denuded rabbit aortic rings | |
| EC50 for relaxation | ~20 µM (for 50% relaxation) | Preconstricted endothelium-denuded rabbit aortic rings |
A Second Facet: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Beyond its effects on the cGMP pathway, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a stable β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound has been shown to inhibit HIF-1α accumulation and its transcriptional activity through multiple proposed mechanisms, which appear to be independent of its sGC-activating properties:
-
Promotion of HIF-1α Degradation: this compound may enhance the proteasomal degradation of HIF-1α, even under hypoxic conditions.
-
Inhibition of HIF-1α Synthesis: Some studies suggest that this compound can suppress the synthesis of the HIF-1α protein.
-
Stimulation of FIH-dependent p300 Dissociation: this compound can stimulate the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α, which in turn prevents the recruitment of the coactivator p300, thereby inhibiting HIF-1 transcriptional activity.
The ability of this compound to inhibit HIF-1 has significant implications for its potential as an anti-cancer agent, as many solid tumors rely on HIF-1 for their growth and survival in the hypoxic tumor microenvironment.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
YC-1: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a synthetic benzylindazole derivative that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially identified as a potent activator of soluble guanylate cyclase (sGC), this compound has since been shown to modulate other critical cellular pathways, most notably the hypoxia-inducible factor (HIF) signaling cascade. This dual activity profile makes this compound a valuable tool for studying these pathways and a potential lead compound for the development of novel therapeutics for cardiovascular and oncological indications.
This technical guide provides an in-depth overview of the molecular targets of this compound, its specific binding sites, and the experimental methodologies employed to elucidate these interactions. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Primary Molecular Target: Soluble Guanylate Cyclase (sGC)
The most well-characterized molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric protein composed of an α and a β subunit, and it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.
This compound functions as an allosteric activator of sGC, meaning it binds to a site on the enzyme distinct from the catalytic site or the NO-binding heme group.[1][2] This binding potentiates the effect of NO and can also directly activate sGC to a lesser extent in the absence of NO.[3][4]
Binding Site on sGC
The precise binding site of this compound on sGC has been a subject of extensive investigation, with evidence pointing to a complex interaction involving both the α and β subunits.
-
β Subunit Interaction: Several studies indicate that this compound binds near or directly to the heme-containing domain of the β subunit.[5][6] This interaction is thought to overcome the allosteric inhibition exerted by the α subunit, leading to a heme pocket conformation with a higher affinity for ligands like CO and NO.[5][6]
-
α Subunit Involvement: Other research, including docking studies, suggests that this compound binds within a pocket on the sensory domain of the α subunit.[2] This binding is proposed to induce a conformational change that is relayed to the catalytic site through the subunit interface.[2]
It is plausible that this compound interacts with a pocket formed at the interface of the α and β subunits, influencing the conformation and activity of the entire heterodimer.
Quantitative Data: this compound and sGC Interaction
The binding affinity of this compound for sGC and its functional consequences have been quantified in various studies.
| Parameter | Value | Conditions | Target | Reference |
| Kd | 9–21 μM | In the absence of CO | Manduca sexta and bovine sGC | [5] |
| Kd | 0.6–1.1 μM | In the presence of CO | Manduca sexta and bovine sGC | [5][7] |
| IC50 | 2.1 ± 0.03 μM | Inhibition of U46619-induced platelet aggregation | Human washed platelets | |
| IC50 | 11.7 ± 2.1 μM | Inhibition of collagen-induced platelet aggregation | Human washed platelets | |
| IC50 | 59.3 ± 7.1 μM | Inhibition of thrombin-induced platelet aggregation | Human washed platelets |
Signaling Pathway
The activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates various downstream targets, resulting in a cascade of events that ultimately lead to vasodilation and inhibition of platelet aggregation.
Secondary Molecular Target: Hypoxia-Inducible Factor 1 (HIF-1)
In addition to its effects on sGC, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[8][9][10][11] HIF-1 is a master transcriptional regulator that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia) and is a key driver of tumor progression and angiogenesis.[8][9] HIF-1 is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).
This compound inhibits HIF-1 activity through a post-transcriptional mechanism that reduces the accumulation of the HIF-1α subunit.[8][9] This effect appears to be independent of its sGC-activating properties.[9][11]
Mechanism of HIF-1 Inhibition
This compound's inhibitory effect on HIF-1α is multifaceted:
-
Suppression of Protein Accumulation: this compound prevents the accumulation of HIF-1α protein in response to hypoxia.[8] It has been shown to suppress the PI3K/Akt/mTOR pathway, which is involved in the translational regulation of HIF-1α.[8]
-
Stimulation of FIH-Dependent p300 Dissociation: this compound stimulates the binding of the Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α.[12][13] This enhanced binding of FIH prevents the recruitment of the essential coactivator p300, thereby inhibiting the transcriptional activity of HIF-1.[12][13]
Quantitative Data: this compound and HIF-1 Inhibition
The inhibitory potency of this compound on HIF-1 related processes has been documented.
| Parameter | Value | Conditions | Cell Line | Reference |
| IC50 | ~30 µM | Inhibition of hypoxia-induced VEGF expression | Hep3B cells | [9] |
Signaling Pathway
The inhibition of HIF-1α by this compound disrupts the normal hypoxic response, leading to decreased expression of HIF-1 target genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular targets and binding sites of this compound. Due to the proprietary nature of some detailed commercial kits and the variability in specific laboratory adaptations, the following protocols are presented as a general guide based on published literature.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the ability of this compound to stimulate the production of cGMP by sGC.
Principle: Purified sGC is incubated with its substrate, GTP, in the presence and absence of this compound. The amount of cGMP produced is then quantified, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Generalized Protocol:
-
Enzyme Preparation: Purified recombinant sGC is used.
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, MgCl₂, GTP, and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Incubation: The reaction is initiated by adding sGC to the reaction mixture with varying concentrations of this compound. The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
-
Termination: The reaction is stopped by adding a solution such as perchloric acid to denature the enzyme.
-
Quantification: The amount of cGMP in the reaction mixture is determined using a commercially available cGMP RIA or ELISA kit, following the manufacturer's instructions.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to sGC in real-time.
Principle: sGC is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of this compound to the immobilized sGC causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and purified sGC is immobilized onto the surface using amine coupling chemistry.
-
Binding Analysis: A running buffer is continuously flowed over the sensor chip. Different concentrations of this compound are then injected over the surface. The association of this compound is monitored in real-time.
-
Dissociation Analysis: After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of this compound from sGC.
-
Regeneration: The sensor chip surface is regenerated using a specific regeneration solution to remove any remaining bound this compound, allowing for subsequent experiments.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
Co-immunoprecipitation (Co-IP) for HIF-1α Interaction
Co-IP is used to demonstrate the interaction between this compound, FIH, and HIF-1α.
Principle: An antibody specific to a protein of interest (e.g., HIF-1α) is used to pull down that protein from a cell lysate. If other proteins are bound to the target protein, they will also be pulled down and can be detected by Western blotting.
Generalized Protocol:
-
Cell Culture and Treatment: Cells (e.g., Hep3B) are cultured under hypoxic conditions in the presence or absence of this compound.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against HIF-1α or FIH, followed by the addition of protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of interacting proteins (e.g., FIH when HIF-1α is immunoprecipitated) is detected by Western blotting using specific antibodies.
Mammalian Two-Hybrid Assay for p300 Recruitment
This assay is used to investigate the effect of this compound on the interaction between HIF-1α and the coactivator p300.
Principle: The assay utilizes two hybrid proteins: one consisting of the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to HIF-1α, and the other consisting of a transcriptional activation domain (AD) (e.g., VP16) fused to p300. If HIF-1α and p300 interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.
Generalized Protocol:
-
Plasmid Construction: Plasmids encoding the GAL4-HIF-1α and VP16-p300 fusion proteins are constructed. A reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase) is also used.
-
Transfection: Mammalian cells are co-transfected with the three plasmids.
-
Treatment: The transfected cells are treated with this compound under hypoxic conditions.
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured. A decrease in reporter activity in the presence of this compound indicates that it disrupts the HIF-1α-p300 interaction.
Experimental Workflow Diagram
Conclusion
This compound is a multifaceted pharmacological agent with well-defined molecular targets in two critical signaling pathways. Its ability to allosterically activate soluble guanylate cyclase and inhibit the hypoxia-inducible factor 1 pathway underscores its potential as both a research tool and a therapeutic candidate. The experimental methodologies outlined in this guide have been instrumental in delineating the binding sites and mechanisms of action of this compound. Further research focusing on the precise structural basis of its interactions with sGC and the downstream consequences of HIF-1 inhibition will be crucial for the continued development and application of this compound and its analogs in medicine.
References
- 1. Mammalian Two-Hybrid assays for studies of interaction of p300 with transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. de-vhl.nl [de-vhl.nl]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. takara.co.kr [takara.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. Fully automated light transmission aggregometry on a disc for platelet function tests - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
YC-1: A Technical Guide to its Biological Activities and Effects
Executive Summary:
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile small molecule initially recognized for its potent cardiovascular effects. It functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. This activation leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger mediating vasodilation and inhibition of platelet aggregation.[1][2][3] this compound also exhibits a synergistic relationship with NO and carbon monoxide (CO), significantly potentiating their effects on sGC.[4][5][6] Beyond its influence on the sGC-cGMP pathway, this compound demonstrates a broader pharmacological profile, including the inhibition of various phosphodiesterase (PDE) isoforms and, notably, the suppression of hypoxia-inducible factor-1α (HIF-1α) activity.[1][7][8] This latter effect has positioned this compound as a compound of interest in oncology, as it can inhibit tumor angiogenesis and adaptation to hypoxic environments.[7][9] This document provides a detailed overview of this compound's mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the core signaling pathways it modulates.
Core Mechanism of Action: Soluble Guanylate Cyclase (sGC) Activation
The principal and most well-characterized biological activity of this compound is its direct activation of soluble guanylate cyclase (sGC). sGC is a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10][11]
NO-Independent and Synergistic Activation
This compound activates sGC through an allosteric mechanism that is independent of nitric oxide (NO).[5][6] It binds to a site distinct from the heme prosthetic group, increasing the enzyme's catalytic rate.[6] This direct activation results in elevated intracellular cGMP levels, leading to downstream physiological effects.[1][11]
A key feature of this compound is its ability to act synergistically with gaseous activators. In the presence of NO or carbon monoxide (CO), this compound dramatically potentiates sGC activation, leading to a superadditive increase in cGMP production.[4][5] This sensitization effect means that at concentrations where this compound, NO, or CO alone are minimally effective, their combination can elicit a powerful biological response, such as the complete inhibition of platelet aggregation.[4] Mechanistically, this compound is proposed to reduce the ligand dissociation rate from the heme group, thereby stabilizing the activated state of the enzyme.[6]
Role of the Heme Moiety
While this compound does not directly bind the sGC heme group, its activation mechanism has both heme-dependent and heme-independent components.[6][10] Studies have shown that this compound can partially activate sGC even when the heme iron is oxidized or in mutant enzymes lacking the heme group entirely.[10] However, the presence of the heme moiety substantially enhances the activation by this compound, indicating a complex allosteric regulation where this compound binding influences the conformation around the heme pocket to facilitate activation.[10]
Additional Mechanisms of Action
This compound's biological effects are not solely attributable to sGC activation. It interacts with other critical cellular signaling pathways.
Inhibition of Phosphodiesterases (PDEs)
This compound has been shown to inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides. Specifically, it inhibits cGMP breakdown by affecting PDE isoforms 1, 2, 3, 4, and 5.[1] This dual mechanism—enhancing cGMP production via sGC activation and preventing its degradation via PDE inhibition—results in a sustained and robust elevation of intracellular cGMP levels, contributing to its prolonged vasodilatory action.[1][4]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
In addition to its role in cardiovascular signaling, this compound is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[7][12] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β to form the active HIF-1 transcription factor. HIF-1 then drives the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, allowing tumors to adapt and grow in a low-oxygen environment.[7]
This compound inhibits HIF-1 activity by blocking the accumulation of the HIF-1α protein at a post-transcriptional level, even under hypoxic conditions.[7][12] This effect appears to be independent of its sGC-activating properties.[7] Further studies have shown that this compound can stimulate the interaction between HIF-1α and the Factor Inhibiting HIF (FIH), which prevents the recruitment of the p300 coactivator, thereby inactivating the transactivation domain of HIF-1α.[8][13] By suppressing HIF-1, this compound can halt tumor growth by blocking angiogenesis and tumor adaptation to hypoxia.[7][9]
Modulation of cAMP Levels
In certain cell types, this compound has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][14] In human neutrophils, the inhibitory effects of this compound on superoxide generation and degranulation were found to be mediated by a cAMP-dependent pathway, rather than a cGMP-dependent one.[14] Similarly, in a rat insulinoma cell line (INS-1E), this compound elevated cAMP levels through a mechanism dependent on soluble adenylyl cyclase (sAC), independent of its effects on sGC or PDEs.[15] This suggests that this compound may have additional, yet-to-be-fully-characterized targets that influence cAMP signaling.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of this compound from published literature.
Table 1: this compound IC₅₀ Values for Platelet Aggregation Inhibition IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
| Inducing Agent | Species | IC₅₀ (μM) | Reference |
| U46619 | Human | 2.1 ± 0.03 | [3] |
| Collagen | Human | 11.7 ± 2.1 | [3] |
| Thrombin | Human | 59.3 ± 7.1 | [3] |
| Arachidonic Acid | Rabbit | Not specified | [2] |
| Platelet-Activating Factor (PAF) | Rabbit | Not specified | [2] |
Table 2: this compound EC₅₀ Values for sGC Activation and Vasorelaxation EC₅₀ is the concentration of a drug that gives half-maximal response.
| Parameter | System | EC₅₀ (μM) | Reference |
| sGC Activation | Purified Enzyme | 18.6 ± 2.0 | [5][11] |
| Vasorelaxation | Rabbit Aortic Rings | ~20 | [5][11] |
Key Experimental Protocols
This section provides a general overview of methodologies commonly used to study the biological effects of this compound.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the ability of this compound to stimulate the production of cGMP from GTP.
-
Source of sGC: Purified sGC from bovine lung or cytosol extracts from cultured cells (e.g., vascular smooth muscle cells) can be used.[5]
-
Reaction Mixture: The enzyme preparation is incubated in a buffer containing GTP, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and a GTP-regenerating system.
-
Treatment: this compound is added at various concentrations to the reaction mixture. For synergy experiments, an NO donor (e.g., sodium nitroprusside, SNP) is also included.[5]
-
Incubation: The reaction is typically carried out at 37°C for a defined period (e.g., 10 minutes).
-
Termination: The reaction is stopped, often by heat inactivation or addition of a stop solution.
-
Quantification: The amount of cGMP produced is quantified using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.
Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet function.
-
Platelet Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared from fresh blood samples (human or rabbit).[2][3]
-
Instrumentation: A light-transmission aggregometer is used, which measures changes in light transmission through the platelet suspension as aggregation occurs.
-
Procedure:
-
The platelet suspension is placed in a cuvette and warmed to 37°C with continuous stirring.
-
This compound or vehicle control is pre-incubated with the platelets for a short period.
-
An aggregating agent (e.g., collagen, thrombin, U46619) is added to induce aggregation.[2][3]
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
-
Data Analysis: The maximum aggregation percentage is determined, and IC₅₀ values are calculated from concentration-response curves.
Western Blot for HIF-1α Expression
This technique is used to measure the effect of this compound on HIF-1α protein levels.
-
Cell Culture and Treatment: Cancer cells (e.g., Hep3B hepatoma cells) are cultured and treated with various concentrations of this compound.[7]
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber (e.g., 1% O₂) for a specified duration (e.g., 4 hours) to induce HIF-1α expression. Normoxic cells serve as a control.[7]
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a multifaceted pharmacological agent with well-defined activities. Its primary role as a direct, NO-independent activator and sensitizer of soluble guanylate cyclase underpins its potent vasodilatory and antiplatelet effects.[1][4] Furthermore, its ability to inhibit phosphodiesterases contributes to a sustained elevation of cGMP.[1] The discovery of its potent inhibitory action on the HIF-1α pathway, which is mechanistically distinct from its effects on sGC, has opened new avenues for its application as a potential anticancer agent that targets tumor angiogenesis and metabolism.[7][9] The additional modulation of cAMP signaling in specific cell types highlights the complexity of its interactions.[14][15] This technical overview provides a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound and related compounds.
References
- 1. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potentiates nitric oxide- and carbon monoxide-induced cyclic GMP effects in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Soluble guanylyl cyclase activator this compound inhibits human neutrophil functions through a cGMP-independent but cAMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Soluble Guanylyl Cyclase Activator this compound Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
YC-1: A Comprehensive Technical Guide for Researchers in Molecular Biology
Abstract
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile small molecule that has garnered significant attention in the scientific community for its multifaceted biological activities. Initially developed as a potential therapeutic agent for circulatory disorders, its utility as a research tool has expanded considerably. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action: the activation of soluble guanylate cyclase (sGC) and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive resource, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways to facilitate the effective use of this compound in a laboratory setting.
Introduction
This compound is a benzylindazole derivative that exhibits a range of biological effects, most notably its ability to modulate cellular signaling pathways critical in both physiological and pathological processes. Its two primary, and seemingly independent, mechanisms of action make it a unique tool for investigating the nitric oxide (NO)-sGC-cGMP pathway and the cellular response to hypoxia.
-
Soluble Guanylate Cyclase (sGC) Activation: this compound is a potent, NO-independent activator of sGC, the primary receptor for NO.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, platelet aggregation inhibition, and neurotransmission.[3]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: this compound has been shown to suppress the accumulation of HIF-1α, a master regulator of the cellular response to low oxygen levels (hypoxia).[4] By inhibiting HIF-1α, this compound can block angiogenesis and tumor cell adaptation to hypoxic environments, making it a valuable tool for cancer research.[4]
This guide will delve into the technical details of these mechanisms, providing researchers with the necessary information to effectively utilize this compound in their studies.
Quantitative Data: Potency of this compound
The following tables summarize the reported potency of this compound in various assays. These values can serve as a starting point for experimental design.
Table 1: this compound Inhibition of Platelet Aggregation
| Agonist | Species | IC50 (μM) | Reference |
| U46619 (a thromboxane A2 analog) | Human | 2.1 ± 0.03 | [5][6] |
| Collagen | Human | 11.7 ± 2.1 | [5][6] |
| Thrombin | Human | 59.3 ± 7.1 | [5][6] |
| Arachidonic Acid | Rabbit | Concentration-dependent inhibition | [1] |
| Platelet-Activating Factor (PAF) | Rabbit | Concentration-dependent inhibition | [1] |
Table 2: this compound Activity on sGC and HIF-1α
| Parameter | System | Value | Reference |
| sGC Activation (EC50) | Purified sGC | ~0.3 μM | [7] |
| HIF-1α Inhibition (IC50) | Prostate Cancer Cells (PC-3) | 1.2 μmol/L | [8] |
| Vasorelaxation (IC50) | Rabbit Aortic Rings | 0.3 μM | [7] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Soluble Guanylate Cyclase (sGC) Activation Pathway
Caption: this compound directly activates sGC, leading to cGMP production and downstream effects.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition Pathway
References
- 1. This compound, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nitric oxide-independent activator of soluble guanylate cyclase, inhibits platelet-rich thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
YC-1 Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YC-1, [3-(5’-hydroxymethyl-2’-furyl)-1-benzylindazole], is a versatile small molecule with potent anti-cancer properties. Initially developed as a potential therapeutic agent for circulatory disorders due to its ability to activate soluble guanylate cyclase (sGC), this compound has garnered significant interest in oncology research for its profound inhibitory effects on Hypoxia-Inducible Factor-1α (HIF-1α).[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its mechanism of action, and providing methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects through at least two primary mechanisms:
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to suppress HIF-1α accumulation in response to hypoxia.[1][2] This inhibition is not due to a decrease in HIF-1α mRNA levels but is attributed to the suppression of the PI3K/Akt/mTOR/4E-BP pathway, which regulates HIF-1α expression at the translational level.[1] this compound also inhibits the hypoxia-induced activation of NF-κB, a downstream target of Akt, which contributes to HIF-1α accumulation.[1]
-
Activation of Soluble Guanylate Cyclase (sGC): this compound is a potent activator of sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP).[3][4] This activation is independent of nitric oxide (NO), a physiological activator of sGC.[4] this compound sensitizes sGC to its gaseous activators by binding to an allosteric site on the enzyme, thereby reducing the ligand dissociation rate from the heme group.[5] While this mechanism is central to its cardiovascular effects, its direct contribution to the anti-cancer effects of this compound is still under investigation. Some studies suggest that this compound's effects on cAMP, another cyclic nucleotide, are independent of its sGC-activating function.[3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate Cancer | ~30 | Sulforhodamine B | (Not explicitly stated, inferred from graphical data) |
| CAR cells | Cisplatin-resistant oral cancer | 30-50 | (Not specified) | [6] |
| U46619-induced platelet aggregation | N/A | 2.1 ± 0.03 | Platelet aggregation | [4] |
| Collagen-induced platelet aggregation | N/A | 11.7 ± 2.1 | Platelet aggregation | [4] |
| Thrombin-induced platelet aggregation | N/A | 59.3 ± 7.1 | Platelet aggregation | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 2: Quantitative Effects of this compound on Cellular Processes
This table provides a summary of the quantitative effects of this compound on apoptosis and cell cycle distribution in different cancer cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect | Quantitative Measurement | Reference |
| DMS114 | 1 | 48 | Apoptosis Induction | 37.2 ± 1.2% apoptotic cells | [7] |
| DMS114 | 5 | 48 | Apoptosis Induction | 49.6 ± 0.8% apoptotic cells | [7] |
| MCF-7 | (Not specified) | 48 | G2/M Arrest | Dose-dependent increase | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550-600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for HIF-1α Expression
This protocol describes the detection of HIF-1α protein levels in cells treated with this compound under hypoxic conditions.
Materials:
-
This compound stock solution
-
6-well plates
-
Hypoxia chamber or incubator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Place the plates in a hypoxia chamber (e.g., 1% O2) for the desired duration (e.g., 4-8 hours). A normoxic control group should be maintained at 21% O2.
-
After hypoxic exposure, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis in this compound treated cells using flow cytometry.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in this compound treated cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound in cell culture.
References
- 1. This compound inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Soluble Guanylyl Cyclase Activator this compound Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for YC-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of YC-1, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The following sections detail recommended dosages, administration protocols, and the underlying signaling pathways for effective experimental design in preclinical research.
Summary of this compound In Vivo Dosage and Administration
This compound has been predominantly utilized in preclinical cancer models to investigate its anti-tumor and anti-angiogenic properties. The most commonly reported administration route is intraperitoneal (IP) injection in mouse models.
| Parameter | Details | Source(s) |
| Animal Model | Immunodeficient mice (e.g., nude mice) | [1][2] |
| Typical Dosage | 30 µg/g of body weight | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | [1][2] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [1] |
| Treatment Regimen | Daily injections for 14 consecutive days | [1][2] |
| Tumor Models | Human tumor xenografts (e.g., hepatoma, gastric carcinoma, cervical carcinoma, neuroblastoma, renal carcinoma) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired injection volume and dosage. For example, to achieve a 30 µg/g dose in a 20g mouse with a 100 µL injection volume, a 6 mg/mL stock solution would be required.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation (Prepare fresh daily):
-
Thaw the this compound stock solution at room temperature.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. It is recommended to keep the final DMSO concentration below 10%.
-
For example, to prepare a 0.6 mg/mL working solution from a 6 mg/mL stock, dilute 1 part stock solution with 9 parts sterile PBS.
-
Mix thoroughly by gentle inversion.
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model
Animal Model:
-
Male nude mice (e.g., BALB/c nude or similar strains), 6-8 weeks old.
Tumor Cell Implantation:
-
Culture human tumor cells (e.g., Hep3B, Caki-1, SiHa) under standard conditions.[1]
-
Harvest viable cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[1]
-
Monitor tumor growth regularly using calipers.
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100–150 mm³), randomize the mice into treatment and control groups.[1][2]
-
Treatment Group: Administer this compound solution (prepared as in Protocol 1) via intraperitoneal injection at a dose of 30 µg/g body weight.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in PBS) via intraperitoneal injection at the same volume as the treatment group.
-
Monitor animal health and tumor size throughout the treatment period. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors for further analysis, which may include:
Signaling Pathway
This compound primarily exerts its in vivo effects through the inhibition of the HIF-1 signaling pathway. Under hypoxic conditions, typically found in solid tumors, HIF-1α protein stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism.
Caption: this compound inhibits the HIF-1α signaling pathway.
This compound has been shown to inhibit the accumulation of HIF-1α protein by suppressing the PI3K/Akt/mTOR signaling pathway, which is involved in HIF-1α translation.[3] Additionally, this compound can functionally inactivate HIF-1α by stimulating the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain of HIF-1α, even under hypoxic conditions. This prevents the recruitment of the co-activator p300, thereby inhibiting the transcription of HIF-1 target genes.[4]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound in a tumor xenograft model.
Caption: Experimental workflow for this compound in vivo study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YC-1 Western Blot Analysis of HIF-1α
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a crucial role in various physiological and pathological processes, including angiogenesis, cell proliferation, and tumor progression. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it is stabilized and translocates to the nucleus, where it activates the transcription of target genes. The compound YC-1 has been identified as a potent inhibitor of HIF-1α accumulation, making it a valuable tool for studying the HIF-1 pathway and a potential therapeutic agent.[1][2][3] This document provides a detailed protocol for performing a Western blot to detect changes in HIF-1α protein levels in response to this compound treatment.
Mechanism of Action of this compound on HIF-1α
This compound has been shown to inhibit HIF-1α expression through multiple mechanisms. It can down-regulate HIF-1α at the post-translational level by promoting its degradation.[4][5] Some studies suggest that this compound can also inhibit the de novo synthesis of HIF-1α by targeting upstream signaling pathways such as the PI3K/Akt/mTOR pathway.[6] Furthermore, this compound has been found to functionally inactivate HIF-1α by stimulating the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain of HIF-1α, which in turn prevents the recruitment of the co-activator p300.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effect of this compound on HIF-1α protein levels.
| Cell Line | This compound Concentration | Hypoxia Duration | Fold Change in HIF-1α Protein Level (vs. Hypoxic Control) | Reference |
| Hep3B | 10 µM | 4 hours | Dose-dependent decrease | [1] |
| PC-3 | 60 µM | 8 hours | Significant reduction | [7] |
| RGC-5 | 20 µM | 24 hours (Normoxia) | Decreased level | [3] |
Signaling Pathways
The following diagrams illustrate the HIF-1α signaling pathway under normoxic and hypoxic conditions, and the points of intervention by this compound.
Experimental Protocol: Western Blot for HIF-1α Detection
This protocol outlines the steps for treating cells with this compound, inducing hypoxia, and subsequently detecting HIF-1α levels via Western blotting.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator capable of regulating O₂ levels
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α antibody
-
Primary antibody: anti-β-actin or anti-β-tubulin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in culture dishes and allow them to adhere and reach 70-80% confluency. b. Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1 hour prior to hypoxic exposure.[5] c. For hypoxic conditions, place the culture dishes in a hypoxic chamber or incubator with 1% O₂ for 4-8 hours.[1][8] Maintain a normoxic control plate (20% O₂) for comparison.
2. Cell Lysis: a. After treatment, immediately place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against HIF-1α diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20). d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
8. Stripping and Re-probing (for loading control): a. If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, the membrane should be washed, blocked, and re-probed with a primary antibody for a loading control protein (e.g., β-actin or β-tubulin) to ensure equal protein loading across all lanes.
Troubleshooting and Considerations
-
HIF-1α Instability: HIF-1α is rapidly degraded under normoxic conditions.[8] It is critical to perform all cell harvesting and lysis steps on ice and as quickly as possible. The inclusion of protease inhibitors is essential.
-
Hypoxia Induction: Ensure the hypoxia chamber is properly calibrated to maintain the desired low oxygen level.
-
Antibody Selection: Use a well-validated antibody specific for HIF-1α.
-
Nuclear vs. Cytoplasmic Extraction: Under hypoxic conditions, HIF-1α translocates to the nucleus.[8] For a more concentrated HIF-1α signal, consider performing nuclear and cytoplasmic fractionation.
-
This compound Concentration and Treatment Time: The optimal concentration of this compound and the duration of treatment may vary depending on the cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound targeting of hypoxia-inducible factor-1α reduces RGC-5 cell viability and inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
YC-1: Application Notes and Protocols for Neuroscience and Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a versatile pharmacological tool with significant applications in neuroscience and ischemia research. Initially identified as a soluble guanylyl cyclase (sGC) activator, this compound has since been shown to exhibit a range of biological activities, including the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and modulation of the NF-κB signaling pathway. These multifaceted effects make this compound a valuable compound for investigating cellular responses to hypoxia, oxidative stress, and inflammation, all of which are critical components in the pathophysiology of ischemic stroke and neurodegenerative diseases.
These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in relevant in vitro and in vivo models.
Mechanisms of Action
This compound exerts its biological effects through several key signaling pathways:
-
Activation of Soluble Guanylyl Cyclase (sGC): this compound directly activates sGC, increasing the production of cyclic guanosine monophosphate (cGMP).[1][2][3] This activation is independent of nitric oxide (NO) but can also sensitize sGC to NO, leading to synergistic increases in cGMP levels. The sGC-cGMP pathway is crucial for vasodilation and has neuroprotective effects.[1][2]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): this compound is a potent inhibitor of HIF-1α, a key transcription factor that enables cellular adaptation to hypoxic conditions.[4][5] It has been shown to inhibit HIF-1α with an IC50 of 1.2 μmol/L.[4] This inhibition occurs at the translational level, partly through the suppression of the PI3K/Akt/mTOR signaling pathway.[6][7]
-
Modulation of NF-κB Signaling: this compound has been demonstrated to inhibit the activation of NF-κB, a critical regulator of inflammatory responses.[6] This inhibition is thought to contribute to its neuroprotective effects in the context of cerebral ischemia by reducing neuroinflammation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various experimental models.
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| In Vitro Efficacy | ||||
| HIF-1α Inhibition (IC50) | - | 1.2 µM | Inhibition of HIF-1α | [4] |
| Neuroprotection | Primary cortical neurons | 10-30 µM | Cytoprotection against glutamate-induced damage | [8] |
| Neuroprotection | SH-SY5Y cells (OGD) | 30 µM | Increased cell viability | [9] |
| MMP-9 Inhibition | Primary cortical neurons (OGD) | 30 µM | Significant suppression of MMP-9 activity | [10] |
| In Vivo Efficacy | ||||
| Neuroprotection | Mouse MCAO model | 25 mg/kg (i.p.) | Significant reduction in brain infarction when administered 3 hours post-insult | [8] |
| Infarct Volume | Rat MCAO model | 2 mg/kg (i.v.) | Increased infarct volume (43.5±5.6% vs. 15.1±1.4% in control) | [4] |
| Brain Edema | Rat MCAO model | 2 mg/kg (i.v.) | No significant difference compared to control | [4] |
| Mortality Rate | Rat MCAO model | 2 mg/kg (i.v.) | Increased mortality rate (36.4% vs. 2.9% in control) | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This protocol describes the induction of ischemic-like conditions in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Glucose-free DMEM
-
This compound stock solution (dissolved in DMSO)
-
Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-30 µM) or vehicle (DMSO) and incubate for 1 hour.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the plate in a hypoxia chamber and incubate for the desired duration (e.g., 4-6 hours).
-
-
Reperfusion:
-
Remove the plate from the hypoxia chamber.
-
Replace the glucose-free DMEM with standard DMEM/F12 medium (containing glucose and serum) with or without this compound.
-
Return the plate to the standard incubator for 24 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage of the normoxic control group.
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol outlines a common surgical model for inducing focal cerebral ischemia. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Artery Ligation and Filament Insertion:
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated filament through the ECA into the ICA until a drop in cerebral blood flow is confirmed by the laser Doppler flowmeter, indicating occlusion of the middle cerebral artery (MCA).
-
-
Occlusion and this compound Administration:
-
Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).
-
Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle at the appropriate time point (e.g., 3 hours post-occlusion).[8]
-
-
Reperfusion:
-
After the occlusion period, gently withdraw the filament to allow reperfusion.
-
Suture the incision and allow the mouse to recover.
-
-
Infarct Volume Assessment (24 hours post-reperfusion):
-
Anesthetize the mouse and perfuse transcardially with cold saline.
-
Harvest the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the contralateral hemisphere to correct for edema.[11][12][13]
-
Conclusion
This compound is a powerful research tool for investigating the complex interplay of signaling pathways involved in neuronal survival and ischemic injury. Its ability to modulate sGC, HIF-1α, and NF-κB provides a unique opportunity to dissect the roles of these pathways in various pathological conditions. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own experimental models. It is important to note that the effects of this compound can be dose- and time-dependent, and in some in vivo models of ischemia, it has been shown to increase infarct size and mortality, highlighting the need for careful experimental design and interpretation of results.[4]
References
- 1. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of HIF-1 Inhibition by this compound on the Overall Outcome and Blood-Brain Barrier Damage in a Rat Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIF-1 inhibitor this compound decreases reactive astrocyte formation in a rodent ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic window for this compound following glutamate-induced neuronal damage and transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
YC-1: Application Notes and Protocols for Use as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile small molecule initially recognized for its properties as a soluble guanylate cyclase (sGC) activator. Subsequent research has unveiled its potent anti-inflammatory effects, positioning it as a valuable tool for investigating inflammatory pathways and as a potential therapeutic lead. These application notes provide a comprehensive overview of this compound's anti-inflammatory profile, supported by experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]
Additionally, this compound is a known activator of soluble guanylate cyclase (sGC), which can contribute to its anti-inflammatory profile in certain contexts. However, studies have also demonstrated that its anti-inflammatory actions can be independent of the sGC/cGMP pathway. This compound has also been identified as an inhibitor of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a role in inflammation and cellular stress responses.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound from various studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / Effect | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | Nitrite (NO) Production | 1 µM | Significant reduction | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | Nitrite (NO) Production | 10 µM | Concentration-dependent inhibition | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | PGE₂ Production | 1 µM | Significant reduction | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | PGE₂ Production | 10 µM | Concentration-dependent inhibition | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | iNOS mRNA Expression | 10 µM | Decreased expression | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | COX-2 mRNA Expression | 10 µM | Decreased expression | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | TNF-α mRNA Expression | 10 µM | Decreased expression | [1] |
| BV-2 Microglia | LPS (100 ng/mL) | IL-1β mRNA Expression | 10 µM | Decreased expression | [1] |
Table 2: this compound Activity as a Soluble Guanylate Cyclase (sGC) Activator
| Parameter | Value | Conditions | Reference |
| EC₅₀ for purified sGC | ~0.3 µM | - | [2] |
| IC₅₀ for relaxation of rabbit aortic rings | 0.3 µM | - | [2] |
| IC₅₀ for relaxation of sheep pulmonary artery rings | 0.15 µM | - | [2] |
| IC₅₀ for collagen-induced aggregation of washed human platelets | 0.04 µM | - | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for in vitro and in vivo anti-inflammatory studies.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) in Macrophages
Objective: To determine the effect of this compound on the production of NO and PGE₂ in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).
Materials:
-
RAW 264.7 or BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
LPS (from E. coli O111:B4)
-
Griess Reagent
-
PGE₂ ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include a control group without LPS stimulation.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitrite (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
-
PGE₂ Measurement (ELISA):
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
Objective: To assess the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in Protocol 1.
-
Cell Lysis: After 18-24 hours of stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice (200-250 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
This compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg) to different groups of animals. A control group should receive the vehicle only.
-
Induction of Inflammation: One hour after this compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to explore its anti-inflammatory properties further. Its multifaceted activities, including sGC activation and HIF-1α inhibition, make it a compelling molecule for both basic research and preclinical drug development in the context of inflammatory diseases. Further studies to elucidate its precise in vivo efficacy and safety profile are warranted.
References
How to prepare YC-1 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile cell-permeable small molecule with a dual mechanism of action. It is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[1] Additionally, this compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia and a critical target in cancer therapy.[2] These properties make this compound a valuable tool in a wide range of research areas, including cancer biology, cardiovascular research, and inflammation studies. This document provides detailed protocols for the preparation of this compound stock solutions and its application in a common cell-based assay.
Quantitative Data Summary
The biological activity of this compound can vary significantly depending on the cell type and experimental conditions. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Molecular Weight | 304.34 g/mol | N/A | [1] |
| IC50 (Platelet Aggregation) | 14.6 µM | Washed rabbit platelets (collagen-stimulated) | [1] |
| EC50 (Vasodilation) | 1.9 µM | Phenylephrine-contracted rabbit aortic rings | [1] |
| IC50 (Cell Viability) | ~50 µM (at 48h) | CAR (cisplatin-resistant human oral cancer) | [3] |
| IC50 (Cell Viability) | ~25 µM (at 72h) | CAR (cisplatin-resistant human oral cancer) | [3] |
Signaling Pathways of this compound
This compound exerts its biological effects primarily through two distinct signaling pathways: the activation of soluble guanylyl cyclase (sGC) and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (MW: 304.34 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare a 10 mM (0.01 mol/L) solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (g) = 0.01 mol/L x 0.001 L x 304.34 g/mol = 0.0030434 g
-
Mass (mg) = 3.0434 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 3.04 mg of this compound powder on an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
References
YC-1 Treatment for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile small molecule compound widely utilized in in vitro research. Initially identified as a soluble guanylate cyclase (sGC) activator, this compound operates through both cGMP-dependent and independent signaling pathways, making it a valuable tool for studying a range of cellular processes.[1] This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on treatment duration and key experimental assays.
This compound's primary mode of action involves the direct, nitric oxide (NO)-independent activation of sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This mimics the canonical NO/sGC/cGMP signaling cascade. However, this compound also exhibits significant biological effects that are independent of sGC activation. Notably, it is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) protein accumulation under hypoxic conditions.[2] This dual activity allows researchers to investigate both cGMP-mediated signaling and cellular responses to hypoxia.
Data Presentation: this compound Treatment Parameters
The optimal concentration and duration of this compound treatment are highly dependent on the cell type, experimental endpoint, and the specific signaling pathway being investigated. The following tables summarize typical treatment parameters from various in vitro studies.
Table 1: this compound Treatment for sGC-cGMP Pathway Activation
| Cell Type | Concentration Range | Treatment Duration | Endpoint Measured | Reference |
| INS-1E (rat insulinoma) | 100 µM | 15 min | cGMP accumulation | [1] |
| Rabbit Aortic Smooth Muscle Cells | 10 - 100 µM | 10 min - 24 h | cGMP levels, Vasodilation | [2] |
| Human Platelets | 5 - 100 µM | Not specified | sGC activity, cGMP levels |
Table 2: this compound Treatment for HIF-1α Inhibition
| Cell Type | Concentration Range | Treatment Duration | Endpoint Measured | Reference |
| PC-3 (prostate cancer) | 30 - 100 µM | 8 - 24 h | HIF-1α protein levels | [3] |
| Hep3B (hepatoma) | 10 - 100 µM | 4 h | HIF-1α protein levels, VEGF mRNA | [2] |
| HT1080 (fibrosarcoma) | 10 - 100 µM | 16 h | HIF-1α protein levels | [3] |
| H1299 (lung carcinoma) | 10 - 100 µM | 16 h | HIF-1α protein levels | [3] |
| Pancreatic Cancer Cells (PC-3) | 10 - 100 µM | Not specified | HIF-1α protein expression |
Table 3: this compound Treatment for Cell Viability and Apoptosis Studies
| Cell Type | Concentration Range | Treatment Duration | Assay | Reference |
| 661W (photoreceptor-like) | 20 µM | 24 h | LIVE/DEAD Cell Viability Assay | [3] |
| CAR (cisplatin-resistant oral cancer) | 25 - 100 µM | Time-dependent | MTT Assay, Cell Confluence | [4] |
| Pancreatic Cancer Cells (PC-3) | 10 - 100 µM | Dose-dependent | MTT Assay, Flow Cytometry (Apoptosis) | |
| Adrenomedullary Endothelial and Chromaffin Cells | Not specified | 16 - 24 h | Caspase-3 activity, DNA fragmentation |
Mandatory Visualizations
Signaling Pathways
References
YC-1 Delivery Methods for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for the investigational compound YC-1 in animal models. This compound, a benzyl indazole derivative, is a versatile molecule known primarily for its dual mechanisms of action: activation of soluble guanylyl cyclase (sGC) and inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This document outlines detailed protocols for various administration routes, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways to guide researchers in designing their in vivo studies.
Mechanisms of Action
This compound exerts its biological effects through two primary signaling pathways:
-
Activation of Soluble Guanylyl Cyclase (sGC): this compound is a nitric oxide (NO)-independent activator of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation and inhibition of platelet aggregation.[2] This makes this compound a potential therapeutic agent for cardiovascular disorders.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): In the context of cancer biology, this compound has been shown to suppress the accumulation of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in hypoxic (low oxygen) environments.[3] this compound achieves this by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in HIF-1α translation, and by suppressing the hypoxia-induced activation of NF-κB. By inhibiting HIF-1α, this compound can block tumor angiogenesis and adaptation to hypoxia.[3]
Signaling Pathways
This compound as a Soluble Guanylyl Cyclase (sGC) Activator
References
Troubleshooting & Optimization
YC-1 Technical Support Center: Troubleshooting Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with YC-1 in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound solubility?
A1: this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[1] This inherent characteristic often leads to precipitation when directly dissolved in aqueous media, posing a significant challenge for in vitro and in vivo studies.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How can I prepare this compound working solutions for cell-based assays from a DMSO stock?
A3: To prepare a working solution for cell-based assays, the DMSO stock solution must be diluted in your aqueous cell culture medium. It is critical to perform this dilution in a stepwise manner to avoid precipitation. A sudden change in solvent polarity can cause the compound to crash out of solution. Additionally, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What should I do if I observe precipitation when diluting my this compound DMSO stock in aqueous media?
A4: Precipitation upon dilution is a common issue. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Q5: How can I prepare this compound for in vivo animal studies?
A5: Due to the potential for precipitation and the toxicity of higher concentrations of DMSO in vivo, a different formulation strategy is often required. A common approach for poorly water-soluble compounds is to use a co-solvent system. A typical formulation might include a mixture of DMSO, polyethylene glycol 400 (PEG400), and a surfactant like Tween 80, all diluted in saline or PBS. The exact ratios of these components need to be optimized to ensure solubility and minimize toxicity.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon initial dissolution in aqueous buffer | This compound has very low aqueous solubility. | - Do not attempt to dissolve this compound directly in aqueous buffers. Always prepare a concentrated stock solution in an appropriate organic solvent first, such as DMSO. |
| Precipitation when diluting DMSO stock into cell culture medium | - Rapid change in solvent polarity.- Final concentration of this compound exceeds its solubility limit in the final aqueous medium.- Interaction with components in the cell culture medium. | - Perform serial dilutions: Instead of a single large dilution, dilute the DMSO stock in smaller, stepwise increments with the aqueous medium. This allows for a more gradual change in solvent polarity.- Increase the volume of the final aqueous medium: This will lower the final concentration of this compound, potentially keeping it below its solubility limit.- Gently vortex or mix during dilution: Continuous agitation can help to keep the compound in solution as it is being diluted.- Warm the aqueous medium: Slightly warming the cell culture medium (e.g., to 37°C) may increase the solubility of this compound. However, be mindful of the temperature stability of other medium components.- Check for media component interactions: Some components of complex media can interact with the compound and reduce its solubility. If possible, try diluting in a simpler buffer like PBS to see if the issue persists. |
| Precipitation observed in the cell culture plate over time | - The compound is not stable in the aqueous environment at 37°C.- Evaporation of the medium, leading to an increase in compound concentration. | - Assess the stability of this compound in your specific medium: Incubate the this compound working solution at 37°C for the duration of your experiment and observe for any precipitation. If instability is observed, you may need to refresh the medium with freshly prepared this compound at regular intervals.- Ensure proper humidification in the incubator: This will minimize evaporation from the wells of your culture plate. |
| Precipitation when preparing an in vivo formulation | - The percentage of aqueous solution in the final formulation is too high.- The co-solvent system is not optimal for this compound. | - Optimize the co-solvent ratio: Systematically vary the percentages of DMSO, PEG400, and Tween 80 to find a mixture that keeps this compound in solution upon final dilution with saline or PBS.- Consider alternative surfactants or solubilizing agents. - Sonication: Gentle sonication of the final formulation may help to dissolve any small precipitates that have formed. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of this compound Working Solution for Cell-Based Assays (Example)
This protocol provides an example for preparing a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (Stepwise Dilution):
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution of the stock solution by adding 2 µL of the 10 mM this compound stock to 18 µL of sterile cell culture medium. This results in a 1 mM this compound solution in 10% DMSO.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. This yields a final concentration of 10 µM this compound in a medium containing 0.1% DMSO.
-
Gently mix the final working solution before adding it to your cells.
-
Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.
Signaling Pathways and Experimental Workflows
This compound and the Soluble Guanylate Cyclase (sGC) Signaling Pathway
This compound is a well-known activator of soluble guanylate cyclase (sGC).[2][3][4][5] It can directly stimulate sGC and also sensitize the enzyme to nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP).
References
- 1. This compound BINDING TO THE BETA SUBUNIT OF SOLUBLE GUANYLYL CYCLASE OVERCOMES ALLOSTERIC INHIBITION BY THE ALPHA SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
YC-1 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of YC-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is primarily known as a soluble guanylyl cyclase (sGC) activator. It sensitizes sGC to nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP). This activity is responsible for its vasodilatory and anti-platelet aggregation effects.
Q2: What are the major known off-target effects of this compound?
Beyond its effects on sGC, this compound has been shown to exhibit several off-target activities, which can confound experimental results. These include:
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): this compound can suppress the accumulation of HIF-1α protein, a key regulator of cellular response to hypoxia, independently of its sGC-activating properties.[1][2]
-
Inhibition of Phosphodiesterases (PDEs): this compound can inhibit various PDE isoenzymes, which may lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in addition to cGMP.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: At certain concentrations, this compound can induce programmed cell death and arrest the cell cycle, which may not be directly linked to its sGC or HIF-1α inhibitory activities.
-
Modulation of Kinase Signaling Pathways: this compound has been reported to influence signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.
Q3: At what concentrations are off-target effects of this compound typically observed?
The concentration at which this compound exhibits on-target versus off-target effects can vary depending on the cell type and experimental conditions. Generally, sGC activation occurs at lower micromolar concentrations, while HIF-1α inhibition and other off-target effects may require higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for the desired effect in your specific system.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Question: I am using this compound to study its effects on cGMP signaling, but I'm observing significant, unexpected cell death or a reduction in cell proliferation. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected effects on cell viability are a common issue when working with this compound and can stem from its off-target activities.
Potential Causes:
-
Induction of Apoptosis: this compound can trigger programmed cell death through mechanisms that may be independent of sGC activation.
-
Cell Cycle Arrest: this compound can cause cells to arrest in different phases of the cell cycle, leading to reduced proliferation.
-
Inhibition of Pro-Survival Pathways: Off-target inhibition of signaling pathways like PI3K/Akt, which are crucial for cell survival, could be a contributing factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability changes.
Experimental Protocols:
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with a range of this compound concentrations for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry. Increased Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V-positive/PI-positive cells indicate late apoptosis or necrosis.
-
-
Western Blot for Cleaved Caspase-3:
-
Lyse this compound treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against cleaved caspase-3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved form of caspase-3 indicates apoptosis.
-
Issue 2: Observed Effects Do Not Correlate with cGMP Levels
Question: I am seeing a biological effect with this compound treatment, but it doesn't seem to be mediated by an increase in cGMP. How can I determine if this is an off-target effect?
Answer:
This is a strong indication of an off-target effect. The following steps can help you dissect the underlying mechanism.
Potential Causes:
-
HIF-1α Inhibition: The observed phenotype may be due to the downregulation of HIF-1α and its target genes.
-
PDE Inhibition: this compound might be increasing cAMP levels through PDE inhibition, leading to cAMP-mediated effects.
-
Kinase Pathway Modulation: The effect could be a result of this compound's influence on pathways like PI3K/Akt or MAPK.
Experimental Workflow to Differentiate On- and Off-Target Effects:
Caption: Workflow to distinguish on-target from off-target effects.
Experimental Protocols:
-
sGC Activity Assay:
-
Prepare cell or tissue homogenates.
-
Incubate the homogenate with a reaction mixture containing GTP, a phosphodiesterase inhibitor (e.g., IBMX), and this compound at various concentrations.[4][5]
-
Stop the reaction and measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
-
Western Blot for HIF-1α:
-
Culture cells under hypoxic conditions (e.g., 1% O2) to induce HIF-1α expression.
-
Treat cells with this compound for the desired duration.
-
Prepare nuclear extracts from the cells.
-
Separate 50-70 µg of protein on a 6% SDS-polyacrylamide gel.[6]
-
Transfer proteins to a nitrocellulose membrane.
-
Block with 5% non-fat dry milk in TBST.
-
Incubate with a primary antibody specific for HIF-1α.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. A decrease in the HIF-1α band in this compound treated samples indicates inhibition.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's on-target and off-target activities. Note that these values can be cell-type and assay-dependent.
Table 1: this compound On-Target Activity (sGC Activation)
| Parameter | Agonist | IC50 / EC50 | Cell/System | Reference |
| Platelet Aggregation Inhibition | U46619 | 2.1 ± 0.03 µM | Human Washed Platelets | [7] |
| Platelet Aggregation Inhibition | Collagen | 11.7 ± 2.1 µM | Human Washed Platelets | [7] |
| Platelet Aggregation Inhibition | Thrombin | 59.3 ± 7.1 µM | Human Washed Platelets | [7] |
Table 2: this compound Off-Target Activities
| Target | Activity | IC50 | Reference |
| HIF-1α Inhibition | |||
| HIF-1α expression | Inhibition | Cell-type dependent | [1] |
| Phosphodiesterase (PDE) Inhibition | |||
| PDE1 | Inhibition | ~30 µM | |
| PDE2 | Inhibition | 31.6 µM | |
| PDE3 | Inhibition | 51.3 µM | |
| PDE4 | Inhibition | 8.5 µM | |
| PDE5 | Inhibition | ~10 µM |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Caption: this compound's on-target sGC-cGMP signaling pathway.
Caption: Overview of this compound's potential off-target pathways.
Experimental Controls
To ensure the validity of your results when using this compound, it is essential to include appropriate controls in your experiments.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent itself.
-
Inactive Analog (if available): Use a structurally similar but biologically inactive analog of this compound to demonstrate that the observed effects are specific to this compound's chemical structure.
-
-
Positive Controls:
-
Known sGC Activator: Use a well-characterized sGC activator, such as a nitric oxide (NO) donor (e.g., SNP, DEANONOate), to confirm that the sGC pathway is functional in your experimental system.
-
Known HIF-1α Inhibitor: If studying HIF-1α-related effects, use another known HIF-1α inhibitor (e.g., PX-478) to compare and validate your findings.
-
Known PDE Inhibitor: When investigating PDE-related off-target effects, use a specific PDE inhibitor (e.g., IBMX for broad-spectrum, or rolipram for PDE4) as a positive control.
-
-
Controls for Off-Target Effect Investigation:
-
sGC Inhibitor: To confirm if an effect is sGC-dependent, co-treat with an sGC inhibitor like ODQ (1H-[4][8]oxadiazolo[4,3-a]quinoxalin-1-one). If the effect of this compound is blocked or attenuated, it is likely mediated by sGC activation.
-
siRNA/shRNA Knockdown: To definitively link an observed effect to an off-target protein (e.g., HIF-1α), use RNA interference to knock down the expression of that protein and observe if the effect of this compound is mimicked or occluded.
-
References
- 1. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Soluble Guanylyl Cyclase Activator this compound Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Optimizing YC-1 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YC-1 in cell-based assays. This compound, a versatile small molecule, is recognized for its dual roles as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). Understanding its concentration-dependent effects is crucial for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has two well-documented primary mechanisms of action. Firstly, it directly activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This activation is independent of nitric oxide (NO). Secondly, this compound inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) protein under hypoxic conditions, a key regulator of cellular response to low oxygen.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound is highly dependent on the specific cell type and the intended biological endpoint. For sGC activation and subsequent cGMP production, concentrations in the range of 1-100 µM are commonly used. For HIF-1α inhibition, a similar range of 10-100 µM is often effective. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic?
A3: this compound can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure. The half-maximal inhibitory concentration (IC50) for cytotoxicity varies significantly among different cell lines. Refer to the data tables below for specific examples. Always perform a viability assay to determine the non-toxic concentration range for your experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low sGC activation (low cGMP levels) | - this compound concentration is too low.- Inactive this compound due to improper storage.- Cell line has low endogenous sGC expression. | - Perform a dose-response curve (1-100 µM) to find the optimal concentration.- Use a fresh aliquot of this compound stock solution.- Verify sGC expression in your cell line via Western blot or qPCR. |
| Inconsistent HIF-1α inhibition | - this compound concentration is suboptimal.- Ineffective hypoxic conditions.- Short this compound pre-incubation time. | - Titrate this compound concentration (10-100 µM).- Ensure your hypoxia chamber or chemical induction (e.g., CoCl2) is effectively reducing oxygen levels.- Pre-incubate cells with this compound for a sufficient period (e.g., 1-4 hours) before hypoxic exposure. |
| High cell death/cytotoxicity | - this compound concentration is too high.- Prolonged incubation time.- Cell line is particularly sensitive to this compound. | - Determine the IC50 for your cell line and use concentrations well below this value.- Optimize the incubation time.- If possible, switch to a more resistant cell line for your specific question. |
| Observed effects may be cGMP-independent | - this compound can have off-target effects, such as increasing cyclic adenosine monophosphate (cAMP) levels.[1][2] | - Use an sGC inhibitor (e.g., ODQ) to confirm if the observed effect is cGMP-dependent.- Measure intracellular cAMP levels to assess off-target effects. |
Data Presentation
This compound Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| NCI-H226 | Human Lung Cancer | ~50 | 48 | MTT |
| CAR | Cisplatin-Resistant Human Oral Cancer | >100 | 24, 48, 72 | MTT[3] |
| Various Cancer Cell Lines | Various | 62 nM (mean for most sensitive lines) | Not Specified | NCI-60 Screen[4] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line and assay.
Recommended Concentration Ranges for this compound Effects
| Biological Effect | Cell Type | Concentration Range (µM) |
| sGC Activation | Platelets, Smooth Muscle Cells | 1 - 100 |
| HIF-1α Inhibition | Various Cancer Cell Lines | 10 - 100 |
| Anti-proliferative Effects | Human Lung Cancer (NCI-H226) | 25 - 100[5] |
| G0/G1 Phase Arrest | Cisplatin-Resistant Oral Cancer (CAR) | 25 - 100[6] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of HIF-1α Inhibition by this compound
-
Cell Treatment: Seed cells in culture dishes and allow them to adhere. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-4 hours.
-
Hypoxic Induction: Place the culture dishes in a hypoxic chamber (e.g., 1% O2) or treat with a hypoxia-mimicking agent (e.g., CoCl2, 100-200 µM) for 4-6 hours. A normoxic control group should be included.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to perform this step quickly to prevent HIF-1α degradation.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or β-tubulin). Compare the levels of HIF-1α in this compound treated samples to the hypoxic control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound activation of the sGC-cGMP signaling pathway.
Caption: this compound inhibits HIF-1α via the PI3K/Akt/mTOR pathway.
Experimental Workflow
References
- 1. The Soluble Guanylyl Cyclase Activator this compound Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The soluble guanylyl cyclase activator this compound increases intracellular cGMP and cAMP via independent mechanisms in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer mechanisms of this compound in human lung cancer cell line, NCI-H226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces G0/G1 phase arrest and mitochondria-dependent apoptosis in cisplatin-resistant human oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
YC-1 Stability in DMSO and Other Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of YC-1 in DMSO and other common laboratory solvents. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity. This compound is soluble in DMSO at concentrations of ≥30.4 mg/mL. For applications where DMSO may be incompatible, ethanol can be used, with a solubility of ≥16.2 mg/mL. This compound is practically insoluble in water.
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. General studies on compound stability in DMSO suggest that storage at low temperatures minimizes degradation. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: While short-term storage at 4°C is generally acceptable for many compounds in DMSO, long-term storage at this temperature is not recommended for this compound as it may lead to gradual degradation. Room temperature storage should be avoided to prevent accelerated degradation.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: While there is no specific data on this compound, studies on the stability of various compounds in DMSO indicate that multiple freeze-thaw cycles can lead to degradation. To minimize this risk, it is best practice to aliquot your stock solution into single-use volumes. If repeated use from a single vial is necessary, limit the number of freeze-thaw cycles to a minimum.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure your DMSO is anhydrous to minimize water absorption.
Q6: Does light affect the stability of this compound in solution?
A6: this compound, like many organic compounds, may be sensitive to light. To prevent potential photodegradation, always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound from powder. Verify the concentration and purity of the new stock solution. Implement proper storage conditions (-20°C or -80°C, protected from light). |
| Inaccurate pipetting of the viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions. | |
| Precipitation in the stock solution upon thawing. | The solution has become supersaturated at low temperatures. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully dissolved. |
| Absorption of water by DMSO, reducing solubility. | Use anhydrous DMSO for preparing stock solutions. Store stock solutions with desiccant packs to minimize moisture absorption. | |
| Color change in the this compound stock solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. A noticeable color change can be an indicator of chemical instability. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥30.4 mg/mL |
| Ethanol | ≥16.2 mg/mL |
| Water | Insoluble |
Note: Stability data for this compound in DMSO over extended periods at various temperatures is not extensively published. The following table provides a general guideline based on the stability of other small molecules in DMSO. It is highly recommended to perform your own stability assessments for long-term experiments.
Table 2: General Stability Guidelines for Small Molecules in DMSO
| Storage Temperature | Expected Stability |
| -80°C | High (Years) |
| -20°C | Good (Months to Years) |
| 4°C | Fair (Weeks to Months) |
| Room Temperature | Poor (Days to Weeks) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in DMSO using HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Autosampler vials
Procedure:
-
Time Point 0 (Initial Analysis):
-
Prepare a working solution of this compound by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject the working solution into the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the this compound stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each designated time point, retrieve an aliquot of the stored this compound stock solution.
-
Prepare a working solution in the same manner as for Time Point 0.
-
Inject the working solution into the HPLC system using the same method.
-
Record the peak area of the this compound peak and any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time Point 0.
-
Percentage Remaining = (Peak Area at Time Point X / Peak Area at Time Point 0) * 100
-
Monitor the appearance and growth of any degradation peaks.
-
HPLC Method Example (to be optimized for your system):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically in the range of 254-350 nm)
-
Injection Volume: 10 µL
Signaling Pathway and Workflow Diagrams
Technical Support Center: Troubleshooting Unexpected Results with YC-1
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of YC-1 in experimental settings. The information is structured to directly address common issues and unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-established mechanism of action for this compound?
A1: this compound is most widely recognized as a direct activator of soluble guanylyl cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP). This compound sensitizes sGC to nitric oxide (NO), but can also activate the enzyme independently of NO. This leads to an increase in intracellular cGMP levels. It is important to be aware that this compound possesses significant other activities, most notably the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), which can lead to a variety of cellular effects.
Q2: I'm not observing the anticipated increase in cGMP levels after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cGMP response:
-
Cell-Type Specificity: The expression levels and basal activity of sGC can vary considerably among different cell types.
-
Suboptimal this compound Concentration: The dose-response for sGC activation by this compound can sometimes be bell-shaped. It is advisable to perform a dose-response curve to identify the optimal concentration for your specific experimental system.
-
Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer is often crucial to stabilize the cGMP signal and allow for detection.[1]
-
Heme Status of sGC: While this compound can activate sGC in a heme-independent fashion, its potency is markedly enhanced when the heme prosthetic group is present and in a reduced state. High levels of oxidative stress in your cell culture could lead to oxidation of the heme group, thereby diminishing the response to this compound.
A3: The observed cytotoxicity is likely a consequence of this compound's well-documented off-target effect as an inhibitor of HIF-1α.[2] HIF-1α is a critical transcription factor that promotes cell survival, particularly under hypoxic conditions found in solid tumors. This compound has been demonstrated to decrease cell proliferation and trigger apoptosis in a variety of cancer cell lines, an effect attributed to its HIF-1α inhibitory action.[3]
Q4: My experiments show an unexpected increase in cyclic AMP (cAMP) levels following this compound treatment. Is this a known phenomenon?
A4: Yes, this compound has been documented to cause an increase in intracellular cAMP levels.[1][4] This effect is believed to be independent of its sGC-activating properties and is not thought to be a result of inhibiting major cAMP-degrading phosphodiesterases, especially when a general PDE inhibitor like IBMX is already present in the assay.[1][5] Current evidence suggests that this compound may directly or indirectly activate soluble adenylyl cyclase (sAC) to elicit this response.[1]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in HIF-1α protein levels under hypoxic conditions.
-
Possible Cause 1: Inadequate this compound Concentration or Incubation Time.
-
Possible Cause 2: Suboptimal Western Blot Protocol for HIF-1α.
-
Troubleshooting: HIF-1α is a highly labile protein, particularly in the presence of oxygen. Ensure that cell lysis and sample preparation are performed rapidly and on ice. The use of a lysis buffer fortified with both a protease inhibitor cocktail and a proteasome inhibitor (e.g., MG132) is strongly recommended. For a cleaner and more robust signal, consider preparing nuclear extracts.
-
-
Possible Cause 3: Cell-Line Specific Resistance Mechanisms.
-
Troubleshooting: The signaling networks that regulate HIF-1α expression and stability can vary between cell types. Investigate the activation status of the PI3K/Akt/mTOR pathway in your cells, as this compound has been shown to inhibit this pathway, thereby suppressing the translation of HIF-1α mRNA.[7]
-
Unexpected Result 2: Discrepancy between cGMP measurements and downstream functional outcomes.
-
Possible Cause 1: Predominance of cGMP-Independent Effects.
-
Troubleshooting: this compound is a multi-target compound. To verify that an observed functional outcome is genuinely mediated by cGMP, it is advisable to use a more specific sGC activator, such as BAY 41-2272, as a positive control. Conversely, using an sGC inhibitor, such as ODQ, should reverse the effect if it is cGMP-dependent.[1]
-
-
Possible Cause 2: Crosstalk between cGMP and cAMP Signaling.
-
Troubleshooting: Given that this compound can also elevate cAMP levels, consider the possibility that the observed cellular response is mediated by cAMP or a combination of both cyclic nucleotides. It is recommended to measure cAMP levels in response to this compound in your experimental system. The use of specific inhibitors for downstream effectors, such as PKA for the cAMP pathway, can help to dissect the relative contributions of each signaling branch.
-
Quantitative Data Summary
Table 1: Reported IC50/EC50 Values for this compound
| Parameter | Value | Cell Line/System | Experimental Conditions | Reference |
| sGC Activation (EC50) | 1.8 µM | Purified sGC | In vitro enzyme assay | [8] |
| HIF-1α Protein Inhibition | Dose-dependent | Hep3B hepatoma cells | 4 hours under hypoxic conditions | [6] |
| Cell Viability Reduction | ~20 µM | RGC-5 retinal ganglion cells | 24-hour treatment | [2] |
| Platelet Aggregation Inhibition (IC50) | 2.1 - 59.3 µM | Washed human platelets | Dependent on the agonist used | |
| Intracellular cAMP Increase | Dose-dependent | INS-1E pancreatic beta-cells | 15-minute incubation in the presence of IBMX | [1] |
Key Experimental Protocols
Protocol 1: Determination of HIF-1α Protein Levels by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow for adherence. Treat the cells with a range of this compound concentrations for the desired duration under either normoxic or hypoxic (e.g., 1% O₂) conditions.
-
Cell Lysis:
-
Promptly wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with a complete protease and phosphatase inhibitor cocktail. For robust HIF-1α detection, the addition of a proteasome inhibitor like MG132 is critical.
-
Scrape the cells and collect the resulting lysate.
-
-
Protein Quantification: Accurately determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a validated primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST (three times for 5-10 minutes each).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps with TBST.
-
-
Signal Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection reagent and a suitable imaging system. Perform densitometric analysis to quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Measurement of Intracellular cGMP/cAMP Levels
-
Cell Culture and Treatment: Seed cells in a multi-well plate. To prevent the degradation of cyclic nucleotides, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15-30 minutes) before the addition of this compound at the desired concentrations.[1]
-
Cell Lysis: Following the incubation with this compound, aspirate the medium and lyse the cells by adding 0.1 M HCl.[1]
-
Quantification: Utilize a commercially available cGMP or cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of the respective cyclic nucleotide in the cell lysates, adhering strictly to the manufacturer's protocol.
-
Data Normalization: To account for variations in cell number, normalize the measured cGMP/cAMP concentration to the total protein concentration determined from a parallel set of wells.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for proliferation over the course of the experiment. Allow the cells to attach and resume growth overnight.
-
Compound Treatment: Expose the cells to a serial dilution of this compound for the intended duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Crystal Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the data as a dose-response curve to determine the IC50 value of this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted signaling pathways.
Caption: General experimental workflow for studying this compound effects.
References
- 1. The Soluble Guanylyl Cyclase Activator this compound Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targeting of hypoxia-inducible factor-1α reduces RGC-5 cell viability and inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on hypoxia-inducible factor 1-driven transcription activity, cell proliferative vitality, and apoptosis in hypoxic human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The soluble guanylyl cyclase activator this compound increases intracellular cGMP and cAMP via independent mechanisms in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
YC-1 cytotoxicity and how to mitigate it
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing YC-1 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to this compound's cytotoxicity and offers strategies for its mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cell death in our cultures after treatment with this compound. Is this expected?
A1: Yes, this compound is known to induce cytotoxicity in a dose- and time-dependent manner.[1] This effect is a key component of its potential anti-cancer properties and has been observed across various cell lines. The cytotoxic effect can manifest as a decrease in cell viability and confluence.[1][2]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: this compound induces cytotoxicity primarily through two interconnected mechanisms:
-
Apoptosis (Programmed Cell Death): this compound triggers the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Subsequently, a cascade of enzymes called caspases, particularly caspase-9 and caspase-3, are activated, leading to DNA fragmentation and other hallmark features of apoptosis.[1]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, most commonly at the G0/G1 phase.[1] This is achieved by modulating the levels of key cell cycle regulatory proteins, such as up-regulating p21 and down-regulating cyclins (A, D, E) and cyclin-dependent kinase 2 (CDK2).[1] In some cell lines, an S-phase arrest has also been reported.
Q3: We are using this compound for its effects as a soluble guanylate cyclase (sGC) activator, but the cytotoxicity is interfering with our experiments. How can we mitigate this?
A3: While this compound is an sGC activator, its cytotoxic effects are often independent of the sGC-cGMP pathway. To mitigate unwanted cell death while potentially preserving other effects of this compound, you can consider the following strategies:
-
Co-treatment with a Pan-Caspase Inhibitor: The pan-caspase inhibitor z-VAD-fmk has been shown to reverse the decrease in cell viability induced by this compound.[1] This suggests that blocking the final executioners of apoptosis can prevent this compound-induced cell death.
-
Inhibition of the p38 MAPK Pathway: In some cell types, such as rat mesangial cells, the anti-proliferative effect of this compound can be partially reversed by a p38 MAPK inhibitor. This indicates the involvement of this stress-activated pathway in this compound's cytotoxic signaling.
-
Dose and Time Optimization: Since this compound's cytotoxicity is dose- and time-dependent, carefully titrating the concentration and duration of treatment to the minimum required to achieve the desired sGC activation may help to reduce off-target cytotoxic effects.
-
Investigate Antioxidant Co-treatment: this compound has been reported to stimulate the production of reactive oxygen species (ROS). While direct studies confirming the protective effect of antioxidants against this compound cytotoxicity are limited, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be a potential strategy to explore for mitigating ROS-induced cell death.
Q4: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A4: There is evidence to suggest that this compound may have a degree of selective cytotoxicity towards cancer cells. This is a common characteristic of many anti-cancer agents, which exploit the higher proliferation rate and altered signaling pathways of tumor cells. For instance, some studies have shown less toxicity in normal human umbilical vein endothelial cells (HUVECs) compared to certain cancer cell lines.[3] However, the degree of selectivity can vary significantly between different cell types. It is always recommended to test the cytotoxic profile of this compound on a relevant normal cell line in parallel with your experimental cancer cell line.
Q5: How can I accurately measure this compound-induced cytotoxicity in my experiments?
A5: Several standard assays can be used to quantify the cytotoxic effects of this compound:
-
MTT or WST-1 Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.
-
LIVE/DEAD Viability/Cytotoxicity Assay: This fluorescence-based assay uses two dyes to distinguish between live and dead cells, providing a direct count of each population.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a robust method to differentiate between healthy, apoptotic, and necrotic cells.
-
Real-time Cell Imaging: Systems like the IncuCyte™ can be used to monitor cell confluence and morphology changes over time in response to this compound treatment.[1][2]
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Data for normal, non-cancerous cell lines are limited and further investigation is recommended for specific cell types.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| CAR | Cisplatin-resistant human oral cancer | MTT | 24h | >100 | [1] |
| CAR | Cisplatin-resistant human oral cancer | MTT | 48h | ~75 | [1] |
| Hep3B | Human hepatocellular carcinoma | Not Specified | Not Specified | Not Specified | [4] |
| Caki-1 | Human renal cell carcinoma | Not Specified | Not Specified | Not Specified | [4] |
| NCI-H87 | Human stomach carcinoma | Not Specified | Not Specified | Not Specified | [4] |
| SiHa | Human cervical carcinoma | Not Specified | Not Specified | Not Specified | [4] |
| SK-N-MC | Human neuroblastoma | Not Specified | Not Specified | Not Specified | [4] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions. It is crucial to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced G0/G1 cell cycle arrest.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. This compound induces G0/G1 phase arrest and mitochondria-dependent apoptosis in cisplatin-resistant human oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing YC-1 Bioavailability for In Vivo Research
Welcome to the technical support center for YC-1, a valuable research tool for studying the soluble guanylyl cyclase (sGC) pathway and its downstream effects. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the primary challenge associated with in vivo studies of this compound: its low bioavailability.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a small molecule compound primarily known as a sensitizer of soluble guanylyl cyclase (sGC). It works by enhancing the stimulatory effect of nitric oxide (NO) on sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). Additionally, this compound can directly stimulate sGC to a lesser extent in an NO-independent manner.
Q2: I am seeing limited or no effect of this compound in my in vivo experiments after oral administration. What is the likely cause?
A2: The most probable cause is the poor oral bioavailability of this compound. The compound is known to have low aqueous solubility, which significantly limits its absorption from the gastrointestinal tract into the bloodstream. This results in sub-therapeutic concentrations at the target site.
Q3: What administration routes are commonly used for this compound in animal studies?
A3: Due to its poor oral absorption, intraperitoneal (IP) injection is the most frequently reported route of administration for this compound in preclinical in vivo studies.[1][2] This route bypasses the gastrointestinal tract, leading to more direct absorption into the systemic circulation.
Q4: Are there any known issues with the stability of this compound?
A4: While specific in vivo degradation pathways are not extensively detailed in the available literature, the stability of this compound in biological matrices like plasma should be considered. For accurate pharmacokinetic analysis, it is crucial to handle and process plasma samples appropriately to prevent ex vivo degradation. This includes keeping samples on ice and processing them promptly.
Troubleshooting Guide: Improving this compound Bioavailability
This section provides a step-by-step guide to troubleshooting and enhancing the in vivo performance of this compound.
Problem: Low or Variable Efficacy of this compound In Vivo
Potential Cause 1: Poor Aqueous Solubility
This compound is a lipophilic molecule with limited solubility in aqueous solutions, which is a primary barrier to its absorption and bioavailability.
Solutions:
-
Formulation with Solubilizing Agents: The use of appropriate vehicles can significantly improve the solubility of this compound.
-
Advanced Formulation Strategies: For oral administration, more advanced techniques can be employed to increase bioavailability.
Table 1: Common Solvents and Vehicles for this compound Administration
| Vehicle/Solvent | Route of Administration | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Intraperitoneal (IP), Intravenous (IV) - with caution | High solubilizing capacity for this compound.[1] | Can have its own biological effects and may cause local irritation. Must be used at low final concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Oral, IP | Good solubilizing agent, generally well-tolerated. | Can be viscous, requiring careful handling. |
| Ethanol | Oral, IP (in combination with other vehicles) | Can improve solubility. | Can cause local irritation and has its own pharmacological effects. Should be used at low concentrations and diluted appropriately. |
| Saline with a Co-solvent/Surfactant | IP, IV | Physiologically compatible. | This compound has very low solubility in saline alone; requires a co-solvent (e.g., DMSO, ethanol) and/or a surfactant (e.g., Tween 80). |
Workflow for Improving this compound Bioavailability
Caption: Workflow for the development and evaluation of an improved this compound formulation.
Table 2: Advanced Formulation Strategies to Enhance this compound Bioavailability
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Considerations |
| Nanosuspensions | Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution.[3][4] | Significant increase in dissolution rate and saturation solubility.[3] Can be used for oral and parenteral administration. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Physical stability (particle aggregation) needs to be controlled. |
| Lipid-Based Formulations (e.g., Niosomes) | Encapsulation of the lipophilic drug within lipid vesicles. | Can improve solubility and permeability. May protect the drug from degradation in the GI tract. A niosomal formulation of this compound has been reported.[5][6] | Formulation stability (e.g., drug leakage, vesicle fusion) is critical. Characterization of vesicle size and encapsulation efficiency is necessary.[5] |
| Cyclodextrin Complexation | Formation of inclusion complexes where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[7][8][9][10][11] | Markedly increases the aqueous solubility of the drug.[7][8] Can enhance dissolution rate and bioavailability. | Stoichiometry of the complex needs to be determined. Not all cyclodextrins are suitable for all routes of administration. |
Potential Cause 2: Rapid Metabolism and Clearance
Even if absorbed, this compound may be rapidly metabolized by the liver (first-pass metabolism) or cleared from the circulation, leading to a short duration of action.
Solutions:
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic (PK) study to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Dosing Regimen Adjustment: Based on the PK data, adjust the dosing frequency to maintain therapeutic concentrations.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general guideline for preparing this compound for IP administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Working Solution Preparation (Dilution):
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤5-10%) to avoid toxicity.
-
For example, to prepare a 1 mg/mL working solution with 5% DMSO from a 20 mg/mL stock:
-
Take 50 µL of the 20 mg/mL this compound stock solution.
-
Add 950 µL of sterile saline.
-
Vortex well to ensure a homogenous suspension. Due to the low aqueous solubility of this compound, the final solution may be a fine suspension. Ensure it is well-mixed immediately before each injection.
-
-
-
Administration:
-
Administer the this compound suspension via intraperitoneal injection to the animal at the desired dose volume. The typical injection volume for a mouse is 100-200 µL.[12]
-
Protocol 2: General Method for Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
Materials:
-
This compound
-
Control plasma (from the same species as your in vivo model, e.g., mouse, rat)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) with an appropriate internal standard
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a high concentration.
-
Incubation:
-
Pre-warm the control plasma to 37°C.
-
Spike the plasma with the this compound stock solution to a final concentration of 1 µM. The final concentration of the organic solvent should be low (<1%).
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[13]
-
Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. This will allow you to determine the in vitro half-life of this compound in plasma.
This compound Signaling Pathway
This compound primarily acts on the soluble guanylyl cyclase (sGC) signaling pathway. The following diagram illustrates this mechanism.
Caption: The signaling pathway of this compound, illustrating its role in sensitizing sGC to NO and promoting cGMP production.
By understanding the challenges associated with this compound's bioavailability and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and success of their in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation optimization, in vitro and in vivo evaluation of niosomal nanocarriers for enhanced topical delivery of cetirizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of Niosomal Formulation for Controlled Delivery of Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
YC-1 interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YC-1 in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, with the chemical name 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole, is a versatile research compound with two primary, well-documented mechanisms of action. Firstly, it acts as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling pathway. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a role in various physiological processes, including vasodilation and platelet aggregation inhibition.[1][2] Secondly, this compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor crucial for cellular adaptation to low oxygen conditions (hypoxia) and a key target in cancer research.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 20 | 65.7 |
| DMF | 20 | 65.7 |
| Ethanol | 20 | 65.7 |
Q3: Does this compound have a characteristic absorbance spectrum?
Yes, this compound exhibits absorbance in the UV range with several characteristic peaks. The reported absorbance maxima are at 225, 253, 278, 287, and 326 nm.[3] Researchers should be aware of these properties when working with spectrophotometry-based assays.
Troubleshooting Guides for Common Laboratory Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to its insoluble purple formazan, which is then solubilized and quantified.
Potential Issue: this compound appears to alter MTT assay results, leading to unexpected cell viability readings.
Question: My MTT assay results show inconsistent or unexpected cell viability after treatment with this compound. Could this compound be interfering with the assay?
Answer: Yes, it is possible for this compound to interfere with the MTT assay through a few mechanisms. As a compound with redox properties, this compound could potentially interact with the MTT reagent directly, leading to non-enzymatic reduction of MTT and a false-positive signal for cell viability. Additionally, the color of this compound or its metabolites could interfere with the absorbance reading of the formazan product.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Purpose: To determine if this compound directly reduces MTT in the absence of cells.
-
Procedure: In a 96-well plate, add cell culture medium and this compound at the same concentrations used in your experiment. Add MTT reagent and incubate for the same duration as your cell-based assay. Finally, add the solubilization buffer and measure the absorbance.
-
Interpretation: If you observe an increase in absorbance in the wells containing this compound and MTT without cells, it indicates direct chemical reduction of MTT by this compound.
-
-
Include a "Vehicle + this compound" Background Control:
-
Purpose: To correct for any intrinsic absorbance of this compound at the measurement wavelength.
-
Procedure: Prepare wells containing media, your vehicle control (e.g., DMSO), and this compound at the highest concentration used in your experiment, but without adding the MTT reagent. After the incubation period, add the solubilization buffer.
-
Interpretation: Subtract the absorbance of this control from your experimental wells to account for any background absorbance from this compound itself.
-
-
Consider an Alternative Viability Assay:
-
If interference is confirmed and cannot be adequately controlled for, consider using an alternative cell viability assay that relies on a different principle, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.
-
LDH Cytotoxicity Assay: Measures lactate dehydrogenase release from damaged cells.
-
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Diagram: MTT Assay Workflow
A standard experimental workflow for an MTT cell viability assay.
Diagram: Troubleshooting this compound Interference in MTT Assay
A logical workflow for troubleshooting potential this compound interference in an MTT assay.
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Potential Issue: this compound may interfere with ELISA results, causing inaccurate quantification.
Question: I am using this compound in my experimental samples and my ELISA results are showing high background or inconsistent readings. Is it possible that this compound is interfering with the assay?
Answer: While less common than with assays involving redox chemistry, interference of small molecules like this compound in ELISAs can occur. Potential mechanisms include:
-
Inhibition of the Enzyme Conjugate: this compound might non-specifically inhibit the horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme conjugated to the detection antibody.
-
Interaction with the Substrate: this compound could react with the chromogenic substrate, leading to color change independent of the enzyme activity.
-
Binding to Assay Components: Although unlikely, this compound could non-specifically bind to the antibodies or the plate surface, sterically hindering the intended binding events.
Troubleshooting Steps:
-
Spike-in Control:
-
Purpose: To assess if this compound affects the detection of a known amount of analyte.
-
Procedure: Prepare a standard sample with a known concentration of your analyte. Split this sample into two aliquots. To one aliquot, add this compound at the highest concentration present in your experimental samples. Run both samples in the ELISA.
-
Interpretation: If the recovery of the analyte in the this compound-spiked sample is significantly lower or higher than the unspiked sample, this suggests interference.
-
-
Enzyme Activity Control:
-
Purpose: To check for direct inhibition of the enzyme conjugate by this compound.
-
Procedure: In a well, add the enzyme conjugate (e.g., Streptavidin-HRP) and the chromogenic substrate. In a parallel well, add the enzyme conjugate, the substrate, and this compound.
-
Interpretation: A significant reduction in color development in the presence of this compound indicates direct inhibition of the enzyme.
-
-
Substrate Control:
-
Purpose: To determine if this compound reacts with the substrate.
-
Procedure: In a well, add the chromogenic substrate and this compound (without the enzyme conjugate).
-
Interpretation: Any color change in this well suggests a direct reaction between this compound and the substrate.
-
Experimental Protocol: Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for the analyte of interest. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add your standards and samples (containing this compound). Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the analyte. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Potential Issue: this compound's presence in cell lysates could potentially affect Western blot results.
Question: Can this compound in my cell lysates interfere with my Western blot results?
Answer: Direct interference of a small molecule like this compound in the Western blotting workflow is generally considered to be low. The denaturing and reducing conditions of SDS-PAGE and the specificity of antibody-antigen interactions make the assay robust. However, theoretical possibilities for interference exist:
-
Alteration of Protein Migration: High concentrations of any small molecule could potentially affect the local environment of the gel and slightly alter protein migration, although this is unlikely to be a significant issue.
-
Interaction with Antibodies: While highly improbable, a very high concentration of this compound could non-specifically interact with the primary or secondary antibodies, though this is not a commonly reported issue.
Troubleshooting Steps:
The most likely source of variability in Western blots when using a drug treatment like this compound is the biological effect of the compound on protein expression, not direct assay interference. If you observe unexpected changes in your protein of interest, consider the following:
-
Confirm the Biological Effect: this compound is known to inhibit HIF-1α.[1][2] If you are probing for HIF-1α or its downstream targets, a decrease in signal is the expected biological outcome.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading between lanes. This will help you differentiate between a true change in protein expression and loading artifacts.
-
Titrate this compound Concentration: Perform a dose-response experiment to see if the changes in your protein of interest correlate with the concentration of this compound.
Experimental Protocol: Western Blotting
-
Sample Preparation: Lyse cells treated with this compound and controls in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This compound Signaling Pathway
Diagram: this compound Mechanism of Action
This compound has a dual mechanism of action: activating sGC and inhibiting HIF-1α.
References
YC-1 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YC-1 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common pitfalls and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has two well-documented primary mechanisms of action:
-
Soluble Guanylyl Cyclase (sGC) Activation: this compound is a potent allosteric activator of soluble guanylyl cyclase (sGC), an enzyme that synthesizes cyclic guanosine monophosphate (cGMP).[1] It can activate sGC directly and also sensitizes the enzyme to its endogenous activators, nitric oxide (NO) and carbon monoxide (CO).[1][2] This activation is largely independent of the heme group of sGC.[1]
-
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: this compound inhibits the activity of HIF-1, a key transcription factor in cellular adaptation to hypoxia.[3] It achieves this by promoting the degradation of the HIF-1α subunit, a process that is independent of its sGC-activating properties.[3][4]
Q2: I am using this compound to study the cGMP pathway, but I am observing unexpected effects on cell proliferation. Why?
This is a common issue arising from this compound's dual mechanism of action. While you may be interested in its effects on the sGC/cGMP pathway, its potent HIF-1 inhibitory activity can independently affect cell cycle and survival.[5] this compound has been shown to induce S-phase arrest and apoptosis in some cancer cell lines.[5] It is crucial to consider this second signaling axis when interpreting your results.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Are the effects of this compound reversible?
The activation of purified sGC by this compound has been shown to be rapidly reversible.[6] However, in cellular and tissue-based experiments, this compound can induce long-lasting physiological effects, such as sustained vasodilation and elevated intracellular cGMP levels, which may not be readily reversible after washout.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no sGC activation | 1. This compound Degradation: Improper storage or handling of this compound stock solution. 2. Cellular Context: The expression and activity of sGC can vary significantly between cell types. 3. Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, substrate availability). | 1. Prepare fresh this compound stock solution from powder. Aliquot and store at -80°C. 2. Confirm sGC expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to respond to this compound. 3. Optimize your cGMP assay. Ensure adequate GTP substrate is present. |
| Unexpected cytotoxicity | 1. HIF-1 Inhibition: this compound's inhibitory effect on HIF-1 can lead to apoptosis, especially in cancer cells that rely on HIF-1 for survival.[5] 2. High Concentration: The concentration of this compound used may be too high for your specific cell line. 3. Off-target Effects: While primarily known for sGC and HIF-1, high concentrations of any small molecule can lead to off-target effects. | 1. Be aware of the HIF-1 inhibitory properties. If your goal is to study sGC, consider if a more specific sGC activator would be suitable. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental goals. 3. Review literature for known off-target effects and consider using lower concentrations. |
| Variability in HIF-1α downregulation | 1. Cell-Type Specificity: The sensitivity of HIF-1α to this compound can differ between cell lines.[4] 2. Hypoxia Conditions: The level and duration of hypoxia can influence the baseline expression of HIF-1α and the efficacy of this compound. 3. Timing of Treatment: The timing of this compound addition relative to the onset of hypoxia is critical. | 1. Determine the optimal this compound concentration for your specific cell line through a dose-response experiment.[4] 2. Standardize your hypoxia protocol (oxygen percentage, duration). 3. For maximal inhibition, this compound is often added shortly before or at the same time as the induction of hypoxia.[3] |
| Precipitation of this compound in media | 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. High Final DMSO Concentration: The final concentration of DMSO in the culture media may be too low to keep this compound in solution. | 1. Ensure the final concentration of this compound in your experimental media does not exceed its solubility limit. 2. Keep the final DMSO concentration consistent across all experiments, typically below 0.5%, and ensure it is sufficient to maintain solubility. Vortex the final solution before adding to cells. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Inducing Agent | IC50 (µM) |
| U46619 (2 µM) | 2.1 ± 0.03 |
| Collagen (10 µg/ml) | 11.7 ± 2.1 |
| Thrombin (0.1 u/ml) | 59.3 ± 7.1 |
Data from human washed platelets.[7]
Table 2: Effective Concentrations of this compound for HIF-1α Inhibition
| Cell Line | Effective Concentration Range (µM) | Notes |
| Hep3B | 5 - 100 | Dose-dependent decrease in HIF-1α protein.[3] |
| HT1080 | 100 | Significant suppression of HIF-1α.[4] |
| H1299 | 100 | Significant suppression of HIF-1α.[4] |
Key Experimental Protocols
Protocol 1: In Vitro sGC Activity Assay
-
Preparation of Platelet Supernatant: Prepare a 30,000 g supernatant fraction from human platelet homogenate as a source of sGC.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 4 mM MgCl2, 1 mM cGMP, 1 mg/ml bovine serum albumin, 1 mM GTP, and the platelet supernatant.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 5-100 µM) to the reaction mixture. Use DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding ice-cold sodium acetate buffer.
-
cGMP Measurement: Measure the cGMP levels using a commercially available enzyme immunoassay (EIA) kit.
Protocol 2: In Vitro HIF-1α Inhibition Assay
-
Cell Culture: Culture human cancer cells (e.g., Hep3B) in appropriate media.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a short period (e.g., 5-60 minutes) before inducing hypoxia.
-
Hypoxia Induction: Place the cells in a hypoxic chamber (e.g., 1% O2) for a specified duration (e.g., 4-16 hours). Maintain a normoxic control group (20% O2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands and quantify the downregulation of HIF-1α.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound induces S cell cycle arrest and apoptosis by activating checkpoint kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of YC-1 and BAY 41-2272 in Soluble Guanylate Cyclase (sGC) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent research compounds, YC-1 and BAY 41-2272, used to activate soluble guanylate cyclase (sGC). Both molecules are instrumental in studying the nitric oxide (NO)-sGC-cGMP signaling pathway, a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling cascade to aid in the selection of the appropriate compound for research and development purposes.
Mechanism of Action and Key Differences
Both this compound and BAY 41-2272 are classified as sGC stimulators. They act on the reduced, heme-containing form of the sGC enzyme to increase its catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] A key feature of their mechanism is the synergistic activation of sGC in the presence of nitric oxide (NO).[2] While this compound was the first-in-class compound to be identified, BAY 41-2272 was developed through a chemical optimization program based on the this compound structure, resulting in a more potent and specific molecule.[2][3]
BAY 41-2272 is reported to be approximately 100-fold more potent than this compound in activating purified sGC.[4] Furthermore, this compound has been shown to have off-target effects, including the inhibition of phosphodiesterase (PDE) isoforms, which can independently increase cGMP levels.[5] In contrast, BAY 41-2272 demonstrates greater specificity for sGC, with no significant inhibitory activity against major PDE isoforms at concentrations required for sGC stimulation.[3][5]
Quantitative Performance Data
The following tables summarize the quantitative data on the potency and efficacy of this compound and BAY 41-2272 in activating sGC under various conditions. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: In Vitro sGC Activation
| Compound | Basal sGC Activation (fold-increase over baseline) | sGC Activation with NO (fold-increase over baseline) | EC50 for sGC Activation | Reference(s) |
| This compound | ~10-fold | Several hundred to several thousand-fold (synergistic) | Micromolar range | [6][7][8] |
| BAY 41-2272 | ~20-fold | Up to 400-fold (synergistic) | Micromolar range | [5][9][10] |
Table 2: Potency in Cellular and Tissue-Based Assays
| Compound | Assay | Potency | Reference(s) |
| This compound | Relaxation of rabbit corpus cavernosum | EC50 in the micromolar range | [11] |
| BAY 41-2272 | Relaxation of rabbit/human corpus cavernosum | ~30-fold more potent than this compound | [11][12] |
| BAY 41-2272 | Inhibition of platelet aggregation | IC50 = 36 nM | [11] |
| BAY 41-2272 | Vasodilation (in vivo) | 3-fold more potent than BAY 41-2272 | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the NO-sGC-cGMP signaling pathway and the points of intervention for this compound and BAY 41-2272. Both compounds bind to sGC, sensitizing it to NO and directly stimulating its activity, leading to an increase in intracellular cGMP.
Caption: NO-sGC-cGMP signaling pathway with this compound and BAY 41-2272 intervention.
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol provides a general framework for measuring sGC activity in purified enzyme preparations or cell lysates.
Objective: To quantify the production of cGMP from GTP by sGC in the presence or absence of activators.
Materials:
-
Purified sGC or cell/tissue lysate
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol (DTT)
-
Cofactor Solution: 3 mM MgCl₂, 1 mM isobutylmethylxanthine (IBMX, a PDE inhibitor)
-
Substrate: [α-³²P]GTP
-
Activators: this compound, BAY 41-2272, NO donors (e.g., SNP, DEA/NO)
-
Reaction Termination Solution: 120 mM zinc acetate
-
Co-precipitant: 144 mM sodium carbonate
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, cofactor solution, and the desired concentration of the test compound (this compound or BAY 41-2272) or vehicle control.
-
Add the purified sGC enzyme or cell lysate to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding the zinc acetate solution, followed by the sodium carbonate solution to precipitate the unreacted GTP.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant containing the [³²P]cGMP to a scintillation vial.
-
Add scintillation fluid and quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the specific activity of sGC (nmol cGMP/min/mg protein).
Cellular cGMP Measurement Assay (ELISA)
This protocol outlines a common method for quantifying intracellular cGMP levels in cultured cells.
Objective: To measure the accumulation of cGMP in cells following treatment with sGC activators.
Materials:
-
Cultured cells (e.g., smooth muscle cells, platelets)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds: this compound, BAY 41-2272, NO donors
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
Commercial cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound, BAY 41-2272, or an NO donor for the desired time at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl) to lyse the cells and stop enzymatic activity.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for cGMP content using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
Conclusion
Both this compound and BAY 41-2272 are valuable tools for investigating the sGC signaling pathway. However, the experimental data strongly indicates that BAY 41-2272 is the superior compound in terms of both potency and specificity . Researchers requiring a highly potent and selective sGC stimulator with minimal off-target effects would benefit from choosing BAY 41-2272. This compound, while historically significant, may introduce confounding variables due to its lower potency and inhibition of PDEs. The choice of compound should be guided by the specific requirements of the experimental design and the need to minimize potential artifacts.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent regulatory site of direct sGC stimulators like this compound and BAY 41-2272 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. dupuytrens.org [dupuytrens.org]
A Comparative Guide to the Mechanisms of YC-1 and Riociguat in Modulating Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two key modulators of soluble guanylate cyclase (sGC), YC-1 and Riociguat. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: Targeting the Nitric Oxide-sGC-cGMP Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in various cardiovascular diseases, such as pulmonary hypertension. Both this compound and Riociguat target sGC, the primary receptor for NO, but through distinct mechanisms that confer different pharmacological profiles. This compound, a benzylindazole derivative, was one of the first identified synthetic sGC stimulators, while Riociguat is a more potent, clinically approved sGC stimulator for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3]
Mechanism of Action: sGC Stimulators vs. Activators
A key distinction in understanding the pharmacology of these compounds lies in the classification of sGC modulators as either "stimulators" or "activators."
-
sGC Stimulators (e.g., this compound, Riociguat): These compounds act on the reduced (ferrous, Fe²⁺) form of sGC, which contains a prosthetic heme group. They directly stimulate the enzyme to a certain degree and, importantly, sensitize it to endogenous NO, leading to a synergistic increase in cGMP production.[4][5] Their efficacy is dependent on the presence of the heme moiety.
-
sGC Activators: In contrast, sGC activators target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. This is particularly relevant in disease states associated with oxidative stress, where sGC can become oxidized and unresponsive to NO. Activators can restore cGMP production in these pathological conditions.
Both this compound and Riociguat are classified as sGC stimulators.
Comparative Pharmacological Data
The following tables summarize key quantitative data from in vitro and ex vivo studies, providing a direct comparison of the potency and efficacy of this compound and Riociguat.
Table 1: In Vitro sGC Activation
| Compound | Preparation | EC₅₀ (μM) | Fold Activation (approx.) | Conditions | Reference |
| This compound | Purified sGC | 18.6 ± 2.0 | - | - | [6] |
| Purified sGC | ~0.3 | ~25-fold (alone), ~200-fold (with NO donors) | - | [7] | |
| Sf21 cells expressing sGC | 4.11 | - | In the presence of 30 nM PAPA/NO | [8] | |
| Riociguat | Purified sGC | 0.08 | - | EC₅₀ for sGC from CHO cells overexpressing sGC | [9] |
Table 2: Vasodilation
| Compound | Preparation | EC₅₀ / IC₅₀ (μM) | Effect | Conditions | Reference |
| This compound | Rabbit aortic rings | 1.9 (EC₅₀) | Relaxation | Phenylephrine-contracted | [10] |
| Rabbit aortic rings | 0.3 (IC₅₀) | Relaxation | - | [7] | |
| Riociguat | Rat pulmonary arteries | - | Significant dilation at 1 µM, 10 µM, and 32 µM | Pre-constricted with endothelin-1 | [11][12] |
| Healthy pigs | - | 26% drop in systemic vascular resistance | 100 µg/kg infusion | [13] |
Table 3: Anti-Platelet Aggregation
| Compound | Preparation | IC₅₀ (μM) | Inducer | Reference |
| This compound | Washed rabbit platelets | 14.6 | Collagen | [10] |
| Washed human platelets | 0.04 | Collagen | [7] | |
| Riociguat | Washed human platelets | - | Significant increase in cGMP starting at 0.5 µM | - |
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and Riociguat within the NO-sGC-cGMP signaling cascade.
Detailed Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
-
Enzyme Preparation: sGC can be purified from tissues like rat liver or expressed recombinantly in systems such as Sf9 insect cells using baculovirus vectors.[10][14] The purified enzyme is stored under argon to maintain its reduced state.
-
Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterases, 3 mM MgCl₂, 1 mM cGMP, 5 mM creatine phosphate, 12.5 U/mL creatine phosphokinase, and approximately 1-2 x 10⁵ cpm of [α-³²P]GTP.[7][11]
-
Incubation: The reaction is initiated by adding the purified sGC (0.1-0.5 µg) to the reaction mixture containing the test compound (this compound or Riociguat) with or without an NO donor (e.g., sodium nitroprusside). The mixture is incubated for 10 minutes at 37°C.[11]
-
Termination and Separation: The reaction is stopped by the addition of zinc acetate and sodium carbonate to precipitate the nucleotides.[11] The [³²P]cGMP is then separated from unreacted [α-³²P]GTP using sequential column chromatography over Dowex and alumina.
-
Quantification: The amount of [³²P]cGMP formed is quantified by liquid scintillation counting.
cGMP Measurement in Cultured Cells and Platelets
This assay quantifies the intracellular levels of cGMP in response to sGC stimulation.
-
Cell/Platelet Preparation: Cultured cells (e.g., vascular smooth muscle cells) are grown to confluence in appropriate media.[6] For platelets, fresh blood is drawn from healthy volunteers, and washed platelets are prepared and suspended at a concentration of approximately 5x10⁸ cells/mL.[15]
-
Stimulation: Cells or platelets are pre-incubated with a phosphodiesterase inhibitor such as IBMX (0.5-1.0 mM) for 15 minutes to prevent cGMP degradation.[6][16] The test compound (this compound or Riociguat) is then added at various concentrations and incubated for a specified time (e.g., 15-30 minutes).[6][15]
-
Extraction: The reaction is terminated by adding cold ethanol or trichloroacetic acid to lyse the cells and precipitate proteins. The samples are then centrifuged, and the supernatant containing cGMP is collected.
-
Quantification: cGMP levels in the supernatant are measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Vasodilation Assay Using Aortic Rings
This ex vivo assay assesses the vasorelaxant properties of the compounds on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas are excised from animals (e.g., rabbits or rats) and cut into rings (2-4 mm in width). The endothelium may be removed by gently rubbing the intimal surface. The rings are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Pre-constriction: The aortic rings are pre-constricted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable contractile tone.
-
Compound Administration: Once a stable contraction is achieved, the test compound (this compound or Riociguat) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Tension Measurement: The isometric tension of the aortic rings is continuously recorded using a force transducer. The relaxation induced by the test compound is expressed as a percentage of the pre-constriction tension.
Conclusion
Both this compound and Riociguat are valuable pharmacological tools and therapeutic agents that act as sGC stimulators. Riociguat, developed from the foundational understanding provided by this compound, exhibits significantly greater potency in sGC activation and vasodilation. The key mechanistic feature of both compounds is their ability to directly stimulate the reduced form of sGC and to act synergistically with endogenous nitric oxide, thereby amplifying the vasodilatory and anti-platelet effects of the NO-sGC-cGMP pathway. The detailed experimental protocols provided herein offer a basis for the continued investigation and comparison of these and other novel sGC modulators.
References
- 1. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute vasoreactivity testing during right heart catheterization in chronic thromboembolic pulmonary hypertension: Results from the pulmonary vascular disease phenomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. EP1616965A1 - Methods and assays for detecting guanylate cyclase activity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic GMP-independent mechanisms contribute to the inhibition of platelet adhesion by nitric oxide donor: A role for α-actinin nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification of soluble guanylate cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 14. scilit.com [scilit.com]
- 15. An ex vivo standardized assay to measure human platelet cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Validating YC-1's HIF-1α Inhibition: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of YC-1, a well-documented inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), with genetic knockdown approaches—siRNA and CRISPR-Cas9—to validate its on-target effects. By presenting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to rigorously assess this compound's mechanism of action.
Comparing Pharmacological and Genetic Inhibition of HIF-1α
The validation of a targeted therapeutic agent like this compound hinges on demonstrating that its biological effects are indeed mediated through the inhibition of its intended target, HIF-1α. Genetic knockdown techniques, such as RNA interference (siRNA) and CRISPR-Cas9 gene editing, provide a powerful means to phenocopy the effects of pharmacological inhibition, thereby substantiating the inhibitor's on-target activity.
This compound is known to inhibit HIF-1α at the post-translational level through multiple mechanisms, including promoting its degradation and preventing the recruitment of coactivators like p300.[1][2] In contrast, siRNA and CRISPR-Cas9 directly target the HIF-1α mRNA transcript for degradation or disrupt the HIF1A gene itself, respectively, leading to a reduction in HIF-1α protein levels.
This guide explores the experimental data and methodologies used to compare these distinct but complementary approaches to HIF-1α inhibition.
Data Presentation: this compound vs. Genetic Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of this compound and HIF-1α genetic knockdowns on key cellular and physiological processes. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Effects of this compound and HIF-1α Knockdown
| Parameter | Method of Inhibition | Cell Line | Effect | Reference |
| HIF-1α Protein Expression | This compound (60 µM) | PC-3 | Significant decrease under hypoxic conditions | [3] |
| HIF-1α siRNA | HEK-293 | Marked decrease in protein expression | [4] | |
| Cell Viability/Proliferation | This compound (hypoxia) | KG-1 | Dose-dependent decrease in cell viability | [5] |
| HIF-1α shRNA | HepG2 | 40.3% proliferation inhibition (100 MOI) | [3] | |
| Apoptosis | This compound (hypoxia) | KG-1 | Increase in apoptotic cells | [5] |
| HIF-1α siRNA | Mia-paca | Increased chemosensitivity and apoptosis | [6] | |
| Tumor Sphere Formation | HIF-1α shRNA | LN308 | 60% fewer tumor spheres | [7] |
Table 2: In Vivo Effects of this compound and HIF-1α Knockdown in Xenograft Models
| Parameter | Method of Inhibition | Tumor Model | Effect | Reference |
| Tumor Growth | This compound (30 µg/g daily) | Hep3B, Caki-1, etc. | Statistically significant reduction in tumor size | [1] |
| HIF-1α siRNA | Tongue Squamous Cell Carcinoma | Significantly reduced tumor size and weight | [8] | |
| Angiogenesis (Microvessel Density) | This compound | Triple-Negative Breast Cancer | Decreased microvessel density | [2] |
| HIF-1α siRNA | Tongue Squamous Cell Carcinoma | Suppressed microvessel density | [8] | |
| VEGF Expression | This compound | Various xenografts | Lower expression of VEGF | [1] |
| HIF-1α siRNA | Tongue Squamous Cell Carcinoma | Significantly suppressed VEGF protein expression | [8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: Comparison of this compound and HIF-1α siRNA on Protein Expression by Western Blot
Objective: To compare the efficacy of this compound and HIF-1α siRNA in reducing HIF-1α protein levels and the expression of its downstream target, VEGF.
Materials:
-
Cell line of interest (e.g., HeLa, PC-3)
-
This compound (Sigma-Aldrich)
-
HIF-1α siRNA and control siRNA (e.g., Thermo Fisher Scientific, Santa Cruz Biotechnology)
-
Lipofectamine™ 3000 Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ Reduced Serum Medium (Thermo Fisher Scientific)
-
Hypoxia chamber or cobalt chloride (CoCl₂) for inducing HIF-1α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-VEGF, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-90% confluency at the time of treatment.
-
siRNA Transfection (Day 1):
-
Prepare siRNA-lipid complexes in Opti-MEM™ according to the manufacturer's instructions for Lipofectamine™ 3000.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment and Hypoxia Induction (Day 2 or 3):
-
For the this compound treatment group, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 80 µM).
-
For all groups (including siRNA-transfected cells), induce hypoxia by placing the plates in a hypoxic chamber (1% O₂) or by adding CoCl₂ to the medium for 4-16 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with RIPA buffer.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using an ECL detection reagent.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of HIF-1α
Objective: To generate a stable HIF-1α knockout cell line to serve as a negative control for this compound treatment.
Materials:
-
Lentiviral CRISPR/Cas9 vector with a guide RNA (sgRNA) targeting HIF1A (e.g., pLenti-Cas9-sgRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin for selection
-
DNA extraction kit
-
Primers flanking the sgRNA target site
-
T7 Endonuclease I assay kit
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLenti-Cas9-sgRNA vector and packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Infect the target cell line with the collected lentivirus in the presence of polybrene.
-
-
Selection of Knockout Cells:
-
After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the region targeted by the sgRNA using PCR. Perform a T7 Endonuclease I assay to detect insertions/deletions (indels).
-
Western Blot: Confirm the absence of HIF-1α protein expression by Western blot as described in Protocol 1.
-
Clonal Isolation: Isolate single-cell clones to establish a pure knockout cell line.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
HIF-1α Signaling Pathway under Hypoxia
Caption: HIF-1α signaling under hypoxic conditions.
Experimental Workflow: this compound vs. Genetic Knockdown
Caption: Workflow for comparing this compound with genetic knockdowns.
Logical Comparison of Inhibition Methods
Caption: Logic for validating this compound's on-target activity.
References
- 1. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α inhibitor this compound suppresses triple-negative breast cancer growth and angiogenesis by targeting PlGF/VEGFR1-induced macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the knockdown of hypoxia inducible factor-1α expression by adenovirus-mediated shRNA on angiogenesis and tumor growth in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of HIF-1α siRNA on Growth and Chemosensitivity of Mia-paca Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knock down of HIF-1α in glioma cells reduces migration in vitro and invasion in vivo and impairs their ability to form tumor spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α regulated tongue squamous cell carcinoma cell growth via regulating VEGF expression in a xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling sGC-Dependent Effects: A Comparative Guide to YC-1 and its Confirmation with ODQ
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YC-1, a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), and the use of the sGC inhibitor ODQ to unequivocally confirm its mechanism of action. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
This compound has emerged as a valuable tool in studying the sGC signaling cascade due to its ability to directly activate the enzyme, bypassing the need for nitric oxide. However, to rigorously establish that the observed effects of this compound are indeed mediated by sGC, the use of a selective inhibitor is crucial. 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) serves as the gold standard for this purpose, potently and selectively inhibiting sGC activity. This guide will delve into the interplay between this compound and ODQ, providing the necessary data and protocols to design and interpret experiments aimed at elucidating sGC-dependent signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ODQ, providing a clear comparison of their biochemical and cellular activities.
Table 1: this compound Activity Profile
| Parameter | Value | Species/System | Reference |
| sGC Activation (EC₅₀) | |||
| - Vasorelaxation (Aortic Rings) | 1.9 μM | Rabbit | |
| Phosphodiesterase (PDE) Inhibition (IC₅₀) | |||
| - PDE1 | 31.6 μM | [1] | |
| - PDE2 | 51.3 μM | [1] | |
| - PDE3 | 8.5 μM | [1] | |
| - PDE4 | 8.5 μM | [1] | |
| - PDE5 | - | This compound has been shown to inhibit PDE5 | [2] |
Table 2: ODQ Inhibition Profile
| Parameter | Value | Target/System | Reference |
| sGC Inhibition (IC₅₀) | ~75 nM (non-reducing) | Purified sGC | [2] |
| ~0.9 μM (with 1 mM DTT) | Purified sGC | [2] | |
| Inhibition of this compound-induced Vasodilation | 10 μM ODQ inhibits 100 μM this compound-induced dilation by 59% | Rabbit Aortic Rings | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic, the following diagrams have been generated using Graphviz.
Caption: this compound and NO activate sGC, while ODQ inhibits it.
Caption: Workflow for confirming sGC-dependent effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Vasorelaxation Assay in Isolated Aortic Rings
This protocol is used to assess the effect of this compound on vascular tone and confirm its sGC-dependence using ODQ.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
ODQ
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with buffer changes every 15 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μM).
-
Once a stable contraction is achieved, cumulatively add this compound (e.g., 0.1 μM to 100 μM) to generate a concentration-response curve.
-
To confirm sGC-dependence, pre-incubate a separate set of pre-contracted rings with ODQ (e.g., 10 μM) for 20-30 minutes before constructing the this compound concentration-response curve.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
Express the relaxation responses as a percentage of the initial PE-induced contraction.
Measurement of cGMP Levels
This protocol describes the quantification of intracellular cGMP levels in response to this compound and its inhibition by ODQ, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells) or tissue homogenates
-
This compound
-
ODQ
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP RIA or ELISA kit
Procedure:
-
Seed cells in culture plates and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 μM IBMX) for a designated time (e.g., 30 minutes).
-
For the inhibition group, pre-incubate cells with ODQ (e.g., 10 μM) for 20-30 minutes.
-
Stimulate the cells with this compound at the desired concentration and for the specified time.
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Follow the manufacturer's instructions for the cGMP RIA or ELISA kit to quantify the cGMP concentration in the samples.
-
Normalize the cGMP concentration to the protein content of each sample.
Alternatives to this compound
While this compound is a widely used sGC activator, other compounds with improved potency and specificity have been developed.
Table 3: Comparison of sGC Activators
| Compound | Key Features | Reference |
| This compound | - NO-independent sGC activator- Also inhibits various PDE isoforms | [1][2] |
| BAY 41-2272 | - More potent sGC stimulator than this compound- Higher specificity for sGC with less effect on PDEs | [2] |
| Riociguat | - Potent sGC stimulator- Approved for the treatment of pulmonary hypertension | [2] |
sGC-Independent Effects of this compound
It is important to acknowledge that this compound can exert effects independent of sGC activation, primarily through the inhibition of phosphodiesterases (PDEs). As shown in Table 1, this compound inhibits several PDE isoforms in the micromolar range. This can lead to an increase in cyclic AMP (cAMP) and/or cGMP levels through a mechanism independent of sGC stimulation. Therefore, when interpreting data from experiments using this compound, it is crucial to consider these potential off-target effects and to use ODQ to confirm the involvement of the sGC pathway.
References
- 1. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay for the Quantification of cGMP Levels in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
YC-1 Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YC-1's performance in specific cell lines against alternative compounds. Experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate informed decisions in target validation studies.
This compound, or Lificiguat, is a versatile small molecule widely recognized for its dual mechanism of action: the nitric oxide (NO)-independent activation of soluble guanylyl cyclase (sGC) and the inhibition of hypoxia-inducible factor-1α (HIF-1α). These distinct activities position this compound as a valuable tool for investigating the sGC-cGMP and HIF-1α signaling pathways, both of which are implicated in a range of physiological and pathological processes, including cancer. This guide offers a comprehensive overview of this compound's target validation in various cell lines, comparing its efficacy with other known modulators of these pathways.
This compound and the Soluble Guanylyl Cyclase (sGC) Pathway
This compound directly activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This activation is independent of nitric oxide, a key endogenous activator of sGC. The subsequent rise in cGMP triggers a cascade of downstream signaling events, including the activation of protein kinase G (PKG), which plays a crucial role in regulating processes such as vasodilation, platelet aggregation, and cell proliferation.
Comparative Efficacy of sGC Modulators
The following table summarizes the potency of this compound and alternative sGC stimulators and activators. sGC stimulators, like this compound, are heme-dependent, while sGC activators function independently of the heme group.
| Compound | Target | Mechanism of Action | EC50/IC50 | Cell Line/System |
| This compound | sGC | NO-independent activator | ~10 µM (for cGMP elevation) | Rabbit Platelets |
| Platelet Aggregation (U46619-induced) | sGC activation | 2.1 µM[1] | Human Platelets | |
| Platelet Aggregation (Collagen-induced) | sGC activation | 11.7 µM[1] | Human Platelets | |
| Platelet Aggregation (Thrombin-induced) | sGC activation | 59.3 µM[1] | Human Platelets | |
| BAY 41-2272 | sGC | NO-independent stimulator | 0.09 µM | sGC-overexpressing CHO cells[2] |
| sGC | NO-independent stimulator | 0.17 µM | cGMP reporter cell line[2] | |
| sGC | NO-dependent stimulator | 0.3 µM (in presence of NO)[2] | Purified sGC | |
| Riociguat | sGC | NO-independent stimulator | 80 nM | sGC-overexpressing CHO cells[3] |
| Vericiguat | sGC | NO-independent stimulator | 1005 nM | sGC-overexpressing CHO cells[4] |
This compound and the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit HIF-1α through multiple mechanisms, making it a compound of interest in cancer research. This compound suppresses the PI3K/Akt/mTOR signaling pathway, which is involved in HIF-1α translation.[3][5] Furthermore, this compound promotes the factor-inhibiting HIF (FIH)-dependent dissociation of the p300 coactivator from HIF-1α, thereby inhibiting its transcriptional activity.[6]
Comparative Efficacy of HIF-1α Inhibitors
This table provides a comparison of the inhibitory potency of this compound and other HIF-1α inhibitors in various cancer cell lines.
| Compound | Target | Mechanism of Action | IC50 | Cell Line |
| This compound | HIF-1α transcriptional activity | Inhibition of p300 recruitment | ~20 µM (in a reporter assay)[7] | Hep3B |
| HIF-1α protein expression | Suppression of PI3K/Akt/mTOR | Qualitatively shown to decrease levels | PC-3[8], Hep3B[9] | |
| PX-478 | HIF-1α | Inhibition of HIF-1α translation | Not specified | Various cancer cell lines[10] |
| Chetomin | HIF-1α/p300 interaction | Disrupts HIF-1α/p300 binding | 4.1 nM (cell growth inhibition) | Multiple Myeloma cell lines[11] |
| Secreted VEGF | HIF-1α pathway inhibition | 10 nM | Hep3B cells[12] | |
| Bortezomib | Proteasome / HIF-1α | Inhibits proteasome, leading to reduced HIF-1α nuclear translocation | 33.94 nM (cell proliferation) | SiHa[11] |
| Proteasome / HIF-1α | Inhibits proteasome, leading to reduced HIF-1α nuclear translocation | 40.06 nM (cell proliferation) | HeLa[11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Western Blot for HIF-1α Expression
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., Hep3B, PC-3, A549) in appropriate media and conditions.
-
For hypoxic conditions, place cells in a hypoxic chamber with 1% O2 for the desired time (e.g., 4-16 hours).
-
Treat cells with varying concentrations of this compound or other inhibitors during the hypoxic incubation. Include a normoxic control group.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other compounds for 24, 48, or 72 hours. Include a vehicle control.
3. MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
4. Formazan Solubilization:
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
1. Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
2. Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
3. Compound Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or other compounds. Include a vehicle control.
4. Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
5. Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software.
-
Calculate the percentage of wound closure or the rate of cell migration.
This guide provides a foundational understanding of this compound's target validation in specific cell lines, offering a comparative perspective against other modulators. The provided data, protocols, and pathway diagrams are intended to support researchers in designing and interpreting their experiments effectively.
References
- 1. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Bortezomib represses HIF-1α protein expression and nuclear accumulation by inhibiting both PI3K/Akt/TOR and MAPK pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound targeting of hypoxia-inducible factor-1α reduces RGC-5 cell viability and inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bortezomib enhances the radiosensitivity of hypoxic cervical cancer cells by inhibiting HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
YC-1 in the Landscape of HIF-1α Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hypoxia-inducible factor-1α (HIF-1α) stands as a critical transcription factor in cellular adaptation to low oxygen environments, a hallmark of the tumor microenvironment. Its role in promoting angiogenesis, metabolic reprogramming, and cell survival has made it a prime target for anticancer drug development. Among the numerous inhibitors targeting this pathway, YC-1 has emerged as a significant small molecule inhibitor. This guide provides an objective comparison of the efficacy of this compound against other notable HIF-1α inhibitors, supported by experimental data, to aid researchers in their pursuit of novel cancer therapeutics.
Comparative Efficacy of HIF-1α Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other selected HIF-1α inhibitors. It is important to note that the data are compiled from various studies and a direct comparison may be limited due to differing experimental conditions.
| Inhibitor | Mechanism of Action | Cell Line(s) | In Vitro Efficacy (IC50 or % Inhibition) | Xenograft Model(s) | In Vivo Efficacy | Reference(s) |
| This compound | Inhibits HIF-1α protein accumulation and transcriptional activity.[1][2] | Hep3B, HT1080, H1299, PC-3 | Dose-dependent decrease in HIF-1α protein levels.[3] Inhibition of EPO-enhancer reporter activity.[3] | Hep3B, Caki-1, NCI-H87, SiHa, SK-N-MC | Statistically significant tumor size reduction (P<0.01).[4] Decreased HIF-1α expression and vascularization.[4] | [1][2][3][4] |
| PX-478 | Inhibits HIF-1α transcription, translation, and deubiquitination.[5] | HT-29, PC-3, DU-145, MCF-7, Caki-1, Panc-1, HN5, UMSCCA10 | IC50 for HIF-1 reporter activity: 49.2 µmol/L in C6 cells.[6] Dose-dependent reduction of nuclear HIF-1α protein.[6] | HT-29 colon, PC-3 prostate, SHP-77 small cell lung | Cures of SHP-77 xenografts and up to 3.0 log cell kills in others.[1] 64% regression of large PC-3 tumors.[1] | [1][5][6] |
| Bortezomib | Proteasome inhibitor; inhibits HIF-1 transcriptional activity.[7][8] | LNCaP, PC3, Saos-2, MCF-7 | Significant reversal of hypoxia-induced HIF-1α levels at 10 and 100 nM.[8] | Multiple myeloma, lung, breast, prostate, pancreatic, colon cancer | Significant inhibition of tumor growth and angiogenesis.[9] | [7][8][9] |
| Topotecan | Topoisomerase I inhibitor; blocks HIF-1α protein accumulation.[6] | U251, Neuroblastoma cell lines | Blocked IGF-I-stimulated increase in HIF-1α.[10] | U251-HRE glioblastoma | Sustained inhibition of tumor progression.[6] | [6][10] |
| Echinomycin | Inhibits HIF-1 DNA binding activity.[11] | KMM-1, RPMI8226, U266 (myeloma) | Dose-dependent inhibition of HRE-luciferase activity. | Human acute myeloid leukemia (AML) | Abrogated colony-forming unit activity and prevented tumor development.[10] | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures involved in evaluating HIF-1α inhibitors, the following diagrams are provided.
Caption: HIF-1α Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for HIF-1α Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HIF-1α inhibitors.
Western Blot for HIF-1α Protein Levels
This protocol is adapted from established methods for detecting the transient HIF-1α protein.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, Hep3B) and allow them to adhere overnight. Treat cells with the HIF-1α inhibitor at various concentrations for a specified time (e.g., 6-24 hours) under normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
Cell Lysis: To prevent HIF-1α degradation, perform all lysis steps on ice. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Hypoxia Response Element (HRE)-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the HRE and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After 24 hours, treat the transfected cells with the HIF-1α inhibitor under normoxic and hypoxic conditions for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the untreated hypoxic control.
Tumor Xenograft Study
This in vivo model assesses the antitumor efficacy of HIF-1α inhibitors.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the HIF-1α inhibitor (e.g., this compound at 30 µg/g) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 2 weeks).[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and section. Perform immunohistochemical staining for HIF-1α to assess target inhibition and for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
Conclusion
This compound demonstrates significant efficacy in inhibiting HIF-1α and subsequent tumor growth and angiogenesis in preclinical models. When compared to other HIF-1α inhibitors such as PX-478, bortezomib, topotecan, and echinomycin, this compound presents a distinct mechanism of action and a strong preclinical profile. While direct comparative studies are limited, the available data suggest that all these inhibitors have potent anti-cancer activities mediated through the suppression of the HIF-1 pathway. The choice of a specific inhibitor for further research and development will likely depend on the specific cancer type, the desired mechanism of action, and the inhibitor's pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to assist researchers in navigating the complex and promising field of HIF-1α-targeted cancer therapy.
References
- 1. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]
- 4. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-transcriptional-factors-hif-1-and-hif-2-and-their-novel-inhibitors-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HIF1α eliminates cancer ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
YC-1 as a Soluble Guanylate Cyclase (sGC) Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YC-1, a pioneering activator of soluble guanylate cyclase (sGC), with other notable sGC modulators. The information is intended to assist researchers in selecting the appropriate compound for their studies by presenting objective performance data and detailed experimental context.
Introduction to Soluble Guanylate Cyclase Activation
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Compounds that directly target and activate sGC are of significant interest for therapeutic development, particularly in cardiovascular diseases.
sGC activators are broadly categorized into two classes based on their dependence on the heme group of the enzyme:
-
sGC Stimulators (Heme-Dependent): These compounds, like this compound and Riociguat, require the presence of the reduced (ferrous) heme iron for their activity. They can activate sGC independently of NO but also act synergistically with NO, sensitizing the enzyme to its endogenous activator.
-
sGC Activators (Heme-Independent): This class of compounds, including Cinaciguat, can activate sGC when the heme iron is in its oxidized (ferric) state or even when the heme group is lost. This makes them potentially effective in disease states associated with oxidative stress, where sGC may become insensitive to NO.
Comparative Analysis of sGC Activators
This section compares this compound with other well-characterized sGC modulators: BAY 41-2272 (an sGC stimulator), Riociguat (an sGC stimulator), and Cinaciguat (an sGC activator).
Potency and Efficacy in sGC Activation
The following table summarizes the half-maximal effective concentration (EC50) values for the activation of sGC by this compound and its comparators. Lower EC50 values indicate higher potency.
| Compound | Class | EC50 for sGC Activation | Key Findings |
| This compound | sGC Stimulator | 18.6 µM (purified sGC)[1] | The first-in-class sGC stimulator. Also exhibits off-target effects. |
| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells)[2]; 3 µM (purified sGC, no NO)[2][3] | Significantly more potent than this compound. Also reported to inhibit PDE5. |
| Riociguat | sGC Stimulator | Increases sGC activity up to 73-fold (preclinical studies)[4] | Approved for the treatment of pulmonary hypertension.[5][6] |
| Cinaciguat | sGC Activator | ~0.2 µM (heme-free sGC)[7][8] | Specifically activates oxidized or heme-free sGC. |
Specificity Profile: Off-Target Effects
A critical aspect of a pharmacological tool is its specificity. This compound is known to exhibit off-target effects, most notably the inhibition of phosphodiesterases (PDEs), enzymes that degrade cGMP. This dual action can potentiate the effects of sGC activation but complicates the interpretation of experimental results.
| Compound | Known Off-Target Effects | IC50 Values for PDE Inhibition |
| This compound | Inhibition of various PDE isoforms. | IC50 values for PDE1, PDE2, PDE3, PDE4, and PDE5 have been reported, though a complete panel is not consistently available in the literature. |
| BAY 41-2272 | Inhibition of PDE5 has been reported to be of comparable potency to its sGC activation.[9] | - |
| Riociguat | - | Limited public data on a full PDE panel. |
| Cinaciguat | - | Limited public data on a full PDE panel. |
Experimental Methodologies
The following section outlines a typical protocol for assessing the enzymatic activity of soluble guanylate cyclase, a fundamental experiment in the characterization of sGC activators.
Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)
This assay measures the conversion of radiolabeled GTP to cGMP by purified sGC or sGC in cell/tissue lysates.
Materials:
-
Purified sGC or cell/tissue lysate containing sGC
-
Assay Buffer: 50 mM Triethanolamine (TEA) buffer, pH 7.4
-
[α-³²P]GTP (radiolabeled substrate)
-
Unlabeled GTP
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution: e.g., 125 mM zinc acetate
-
Precipitating Solution: e.g., 144 mM sodium carbonate
-
Neutral alumina columns
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl₂ or MnCl₂, IBMX, and the purified sGC or lysate.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Precipitation: Add the Precipitating Solution to precipitate the unreacted GTP.
-
Separation: Separate the product, [α-³²P]cGMP, from the unreacted [α-³²P]GTP by passing the supernatant through a neutral alumina column. The cGMP will be eluted while the GTP is retained.
-
Quantification: Add the eluate to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced and plot the concentration-response curve to determine the EC50 value of the test compound.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to sGC activation and experimental design.
Caption: The NO-sGC-cGMP signaling pathway and the dual action of this compound.
Caption: Classification of sGC modulators based on their heme dependency.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 3. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 41-2272 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphodiesterase type 5 by the activator of nitric oxide-sensitive guanylyl cyclase BAY 41-2272 - PubMed [pubmed.ncbi.nlm.nih.gov]
YC-1: A Novel Vasodilator Compared to Traditional Agents in Preclinical Research
In the landscape of preclinical vasodilator research, YC-1 has emerged as a compound of significant interest due to its unique mechanism of action. This comparison guide provides an objective analysis of this compound's performance against other established vasodilators, supported by experimental data from various preclinical models. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in cardiovascular and related research fields.
Mechanism of Action: A Dual Approach to Vasodilation
This compound distinguishes itself as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the key enzyme in the NO signaling pathway. Unlike traditional nitrovasodilators such as sodium nitroprusside (SNP), which rely on the release of NO to stimulate sGC, this compound directly activates the enzyme. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that triggers a cascade of events culminating in smooth muscle relaxation and vasodilation.[1]
Furthermore, preclinical studies have revealed that this compound also possesses phosphodiesterase (PDE) inhibitory activity. By inhibiting cGMP-degrading PDEs, this compound further potentiates the vasodilatory effect by sustaining elevated intracellular cGMP levels. This dual mechanism of sGC activation and PDE inhibition contributes to its potent and prolonged vasodilatory effects.
Comparative Efficacy in Preclinical Models
The vasodilatory potential of this compound has been extensively evaluated in various preclinical models, often in direct comparison with other classes of vasodilators. The following tables summarize the quantitative data from these studies, highlighting the relative potency and efficacy of this compound.
In Vitro Vasodilation: Aortic Ring Relaxation
The ex vivo aortic ring assay is a standard method to assess the direct vasodilatory effect of compounds on vascular smooth muscle. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.
| Compound | Preclinical Model | Agonist Used for Pre-contraction | EC50 for Relaxation (μM) |
| This compound | Rabbit Aorta | Phenylephrine | ~10-30 |
| Sodium Nitroprusside (SNP) | Human Umbilical Artery | U46619 | ~0.3 (pEC50 6.52)[2] |
| Sildenafil | Rat Pulmonary Artery | Phenylephrine | IC50 ~0.1-1 |
| Riociguat | - | - | EC50 ~0.08 (in CHO cells)[3] |
| Nifedipine | - | - | - |
| Verapamil | - | - | - |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, such as the tissue preparation and the contractile agent used.
In Vivo Hemodynamic Effects: Blood Pressure Reduction
The efficacy of vasodilators in a physiological setting is often assessed by their ability to lower blood pressure in animal models of hypertension.
| Compound | Animal Model | Route of Administration | Dose | Change in Blood Pressure |
| This compound | Spontaneously Hypertensive Rats (SHR) | - | - | Data not readily available in summarized format |
| Riociguat | Monocrotaline-induced Pulmonary Hypertensive Rats | Oral | 10 mg/kg/day | Significant decrease in right ventricular systolic pressure[4] |
| Nifedipine | Spontaneously Hypertensive Rats (SHR) | Oral | 10 mg/kg/day | Substantial and prolonged fall in blood pressure[5] |
| Sildenafil | Ercc1Δ/- mice (model of accelerated aging) | Oral (in drinking water) | 10 mg/kg/day | No significant change in blood pressure[6] |
| Sodium Nitroprusside | - | Intravenous infusion | 0.5-10 µg/kg/min | Dose-dependent reduction in systemic vascular resistance[7] |
Signaling Pathways
The vasodilatory effects of this compound and its comparators are mediated by distinct signaling pathways. Understanding these pathways is crucial for predicting potential synergistic or antagonistic interactions and for designing targeted therapeutic strategies.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ovid.com [ovid.com]
- 5. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. litfl.com [litfl.com]
Head-to-Head Comparison: YC-1 vs. Cinaciguat in Soluble Guanylate Cyclase Activation
For researchers and professionals in drug development, understanding the nuanced differences between activators of soluble guanylate cyclase (sGC) is critical for advancing therapies targeting the nitric oxide (NO)-sGC-cGMP signaling pathway. This guide provides a detailed, data-driven comparison of two key sGC activators: YC-1 and Cinaciguat.
Executive Summary
This compound and Cinaciguat are both potent activators of soluble guanylate cyclase, a key enzyme in cardiovascular regulation. However, they exhibit distinct mechanisms of action and pharmacological profiles. This compound acts as a nitric oxide (NO)-independent sGC activator and also sensitizes the enzyme to endogenous NO.[1][2] In contrast, Cinaciguat preferentially activates sGC in its oxidized or heme-free state, conditions often associated with cardiovascular diseases characterized by oxidative stress.[3][4] This fundamental difference in their mechanism dictates their potential therapeutic applications and efficacy in various pathological contexts.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters of this compound and Cinaciguat based on available experimental data. It is important to note that direct head-to-head studies with comprehensive quantitative data are limited, and values may vary depending on the specific experimental conditions.
| Parameter | This compound | Cinaciguat | Reference |
| sGC Activation (EC50) | ~1.8 µM | ~0.2 µM (heme-free sGC) | [5] |
| Vasodilation (Aortic Rings, EC50) | 1.9 µM (rabbit) | Not directly compared in the same study | [1] |
| Inhibition of Platelet Aggregation (IC50) | 14.6 µM (collagen-stimulated, rabbit) | Not directly compared in the same study | [1] |
Mechanism of Action and Signaling Pathways
This compound: A NO-Independent Activator and Sensitizer
This compound stimulates sGC activity directly, independent of the presence of nitric oxide.[1] Furthermore, it enhances the sensitivity of sGC to both NO and carbon monoxide (CO), leading to a synergistic increase in cGMP production.[6] Beyond its effects on sGC, this compound has been reported to inhibit phosphodiesterases and hypoxia-inducible factor 1α (HIF-1α), suggesting a broader pharmacological profile.[7][8] The inhibition of HIF-1α by this compound is mediated through the PI3K/Akt/mTOR pathway and by stimulating the dissociation of p300 from HIF-1α in a Factor Inhibiting HIF (FIH)-dependent manner.
Cinaciguat: An Activator of Oxidized/Heme-Free sGC
Cinaciguat's mechanism is distinct in that it preferentially activates sGC that has been oxidized or has lost its heme group.[3][4] These forms of sGC are insensitive to NO and are prevalent in disease states associated with oxidative stress, such as heart failure and hypertension.[3] By activating this dysfunctional pool of sGC, Cinaciguat can restore cGMP signaling in environments where traditional NO-based therapies may be less effective.
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine the in vitro enzymatic activity of sGC in the presence of this compound or Cinaciguat.
Methodology:
-
Enzyme Preparation: Purified recombinant sGC is used. For testing Cinaciguat, sGC may be pre-treated with an oxidizing agent like ODQ (1H-[6][9]oxadiazolo[4,3-a]quinoxalin-1-one) to generate the oxidized/heme-free form.
-
Reaction Mixture: The assay is typically performed in a buffer containing GTP (the substrate for sGC), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and MgCl₂ or MnCl₂ as a cofactor.
-
Incubation: Varying concentrations of this compound or Cinaciguat are added to the reaction mixture and incubated with the sGC enzyme at 37°C for a defined period.
-
Quantification of cGMP: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or FRET-based biosensors.[4][9][10][11]
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ value for each compound.
Aortic Ring Vasodilation Assay
Objective: To assess the vasorelaxant effects of this compound and Cinaciguat on isolated blood vessels.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from experimental animals (e.g., rats, rabbits) and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable contractile tone.
-
Drug Application: Cumulative concentrations of this compound or Cinaciguat are added to the organ bath.
-
Measurement of Relaxation: The changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contraction tension.
-
Data Analysis: Concentration-response curves are constructed to calculate the EC₅₀ for vasodilation.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound and Cinaciguat on platelet aggregation.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from blood samples by centrifugation.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.
-
Drug Incubation: PRP is pre-incubated with different concentrations of this compound or Cinaciguat before the addition of the aggregating agent.
-
Measurement of Aggregation: Platelet aggregation is measured by light aggregometry, which records the change in light transmission through the PRP suspension as platelets aggregate.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each drug concentration, and the IC₅₀ value is determined.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of this compound and Cinaciguat.
Conclusion
This compound and Cinaciguat, while both targeting sGC, offer distinct approaches to modulating the cGMP signaling pathway. This compound acts as a broad sGC activator and sensitizer with additional off-target effects, which may be beneficial in certain contexts but could also lead to a more complex pharmacological profile. Cinaciguat, with its targeted action on the diseased, oxidized form of sGC, represents a more tailored approach for conditions characterized by oxidative stress. The choice between these compounds for therapeutic development will depend on the specific pathophysiology of the target disease and the desired pharmacological outcome. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles in various preclinical models.
References
- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of YC-1 with Other Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of YC-1 with other anti-cancer compounds and therapies. The following sections detail experimental data, methodologies, and the underlying signaling pathways involved in these synergistic interactions.
This compound, a soluble guanylate cyclase (sGC) activator, has demonstrated promising anti-cancer properties, primarily through its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α). Its synergistic potential with conventional chemotherapeutic agents and radiotherapy is an area of active investigation, aiming to enhance treatment efficacy and overcome drug resistance. This guide synthesizes available preclinical data to evaluate these combination therapies.
Synergistic Effects with Cisplatin
This compound has been shown to synergize with the platinum-based chemotherapy drug cisplatin, particularly in overcoming cisplatin resistance in ovarian cancer cells. Studies indicate that this compound can resensitize resistant cells to cisplatin, leading to enhanced cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the synergistic effects of this compound and cisplatin.
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI) | Fold Sensitization | Reference |
| IGROV1 CR (Cisplatin-Resistant Ovarian Cancer) | Cisplatin | > 50 | - | - | [1] |
| This compound | ~10 | - | - | [1] | |
| Cisplatin + this compound (0.15 μM) | ~5 | < 1 (Synergistic) | >10 | [1] | |
| SKOV3 CR (Cisplatin-Resistant Ovarian Cancer) | Cisplatin | > 40 | - | - | [1] |
| This compound | ~12 | - | - | [1] | |
| Cisplatin + this compound | Not explicitly stated, but synergy observed | < 1 (Synergistic) | Not specified | [1] | |
| PEO4 (Ovarian Cancer) | Cisplatin | ~20 | - | - | [1] |
| This compound | ~15 | - | - | [1] | |
| Cisplatin + this compound | Not explicitly stated, but synergy observed | < 1 (Synergistic) | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48-72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values. The synergistic effect is determined using the Combination Index (CI), where CI < 1 indicates synergy.
Colony Formation Assay:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach.
-
Treat the cells with this compound, cisplatin, or the combination at specified concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the long-term survival of the cells. A significant reduction in colony numbers in the combination group compared to single-agent treatments indicates synergy.[1]
Signaling Pathway
The synergistic effect of this compound and cisplatin is primarily mediated through the inhibition of HIF-1α. In cisplatin-resistant cells, HIF-1α is often upregulated, contributing to cell survival and drug resistance. This compound inhibits HIF-1α, thereby resensitizing the cells to cisplatin-induced apoptosis.
Caption: Signaling pathway of this compound and cisplatin synergy.
Synergistic Effects with Other Chemotherapeutic Agents
While the synergy between this compound and cisplatin is well-documented, its combination with other chemotherapeutic agents is also being explored.
Paclitaxel
Preclinical studies suggest a potential synergistic relationship between this compound and paclitaxel, a microtubule-stabilizing agent. The proposed mechanism involves the modulation of signaling pathways that regulate cell cycle and apoptosis.
Doxorubicin
This compound may also enhance the cytotoxic effects of doxorubicin, an anthracycline antibiotic that intercalates DNA. The synergistic mechanism is thought to involve the induction of apoptosis through shared downstream signaling molecules.
Quantitative Data Summary
Limited quantitative data is currently available for the synergistic effects of this compound with paclitaxel and doxorubicin. Further research is needed to establish definitive IC50 values and Combination Indices for these combinations across various cancer cell lines.
Experimental Protocols
The experimental protocols for evaluating the synergy of this compound with paclitaxel and doxorubicin are similar to those used for cisplatin, including MTT assays for cell viability and flow cytometry for apoptosis analysis.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation):
-
Incubate cancer cells with this compound for a specified period.
-
Add the P-gp substrate rhodamine 123 to the cells and incubate.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microscope.
-
An increase in rhodamine 123 accumulation in this compound treated cells compared to control cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways
The precise signaling pathways mediating the synergistic effects of this compound with paclitaxel and doxorubicin are still under investigation. However, it is hypothesized that the inhibition of HIF-1α by this compound plays a central role, similar to its interaction with cisplatin.
Caption: Proposed synergistic mechanism of this compound with other chemotherapies.
Synergistic Effects with Radiotherapy
Combining this compound with radiotherapy presents another promising strategy. This compound's ability to inhibit HIF-1α, a key player in tumor radioresistance, suggests it could act as a potent radiosensitizer.
Quantitative Data Summary
Quantitative data from clonogenic survival assays are needed to definitively assess the radiosensitizing effect of this compound. This would involve determining the survival fraction of cancer cells after irradiation with and without this compound treatment.
Experimental Protocol
Clonogenic Survival Assay:
-
Plate a known number of cells and treat with this compound for a specified duration.
-
Expose the cells to varying doses of ionizing radiation.
-
Incubate the cells for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the colonies and calculate the surviving fraction for each radiation dose.
-
A decrease in the surviving fraction in the this compound treated group compared to the radiation-only group indicates radiosensitization.
Signaling Pathway
The radiosensitizing effect of this compound is likely mediated through the inhibition of HIF-1α-dependent pathways that promote DNA repair and cell survival following radiation-induced damage.
Caption: Mechanism of this compound as a radiosensitizer.
Conclusion
The available preclinical evidence strongly suggests that this compound has the potential to act as a powerful synergistic agent when combined with conventional cancer therapies like cisplatin and potentially other chemotherapeutics and radiotherapy. Its primary mechanism of action, the inhibition of HIF-1α, addresses a key driver of treatment resistance. Further in-depth studies, particularly focusing on generating quantitative data for combinations with agents other than cisplatin and elucidating the detailed molecular pathways, are warranted to fully realize the clinical potential of this compound in combination cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
Control Experiments for YC-1 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
YC-1 is a versatile research compound with a dual mechanism of action, functioning as both a soluble guanylyl cyclase (sGC) activator and a Hypoxia-inducible factor-1 alpha (HIF-1α) inhibitor. This guide provides an objective comparison of this compound with alternative compounds and outlines essential control experiments to ensure the specificity of its effects. Detailed experimental protocols and supporting data are presented to aid in the design of robust studies.
I. Comparison of this compound with Alternative sGC Activators and HIF-1α Inhibitors
To validate the specific effects of this compound, it is crucial to compare its activity with other well-characterized compounds. Below is a summary of quantitative data for this compound and its alternatives.
Table 1: Comparison of sGC Activator Potency
| Compound | Target | Mechanism of Action | EC₅₀ / IC₅₀ | Cell Type / Assay Conditions | Reference |
| This compound | sGC | NO-independent activator | ~1-10 µM (sGC activation) | Purified sGC, various cell lines | [1] |
| BAY 41-2272 | sGC | NO-independent activator | IC₅₀ = 36 nM (platelet aggregation), 0.30 µM (vasorelaxation) | Human platelets, rabbit aorta | [2][3] |
| ODQ | sGC | Heme-iron dependent inhibitor | - | Used as a negative control to block sGC activity | [1] |
Table 2: Comparison of HIF-1α Inhibitor Potency
| Compound | Target | Mechanism of Action | IC₅₀ | Cell Type / Assay Conditions | Reference |
| This compound | HIF-1α | Inhibits HIF-1α accumulation under hypoxia | ~10-100 µM | HT1080 and H1299 cells | [4] |
| PX-478 | HIF-1α | Inhibits HIF-1α translation | IC₅₀ = 3.9 ± 2.0 µM (PC-3), 4.0 ± 2.0 µM (MCF-7) | PC-3 and MCF-7 cancer cells | [5] |
II. Experimental Protocols
Robust experimental design requires well-defined protocols. The following are methodologies for key experiments to assess the activity of this compound and its controls.
A. sGC Activation Assay (Measurement of cGMP Levels)
Objective: To determine the effect of this compound and control compounds on the activity of soluble guanylyl cyclase by measuring the production of cyclic GMP (cGMP).
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
BAY 41-2272 (Positive Control)
-
ODQ (Negative Control)
-
Vehicle (e.g., DMSO, Negative Control)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to desired confluency.
-
Pre-treatment with Controls: For negative control experiments, pre-incubate a subset of cells with the sGC inhibitor ODQ (typically 10-50 µM) for 30-60 minutes prior to adding the activator.
-
Treatment: Treat cells with varying concentrations of this compound, BAY 41-2272, or vehicle for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the appropriate lysis buffer.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to total protein content and compare the effects of this compound to the positive and negative controls.
B. HIF-1α Inhibition Assay (Western Blot Analysis)
Objective: To assess the inhibitory effect of this compound on the accumulation of HIF-1α protein under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
This compound
-
PX-478 (Positive Control)
-
Vehicle (e.g., DMSO, Negative Control)
-
Hypoxia chamber or incubator (1% O₂)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, PX-478, or vehicle.
-
Hypoxic Induction: Place the treated cells in a hypoxic chamber (1% O₂) for 4-16 hours to induce HIF-1α expression. A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. Compare the levels of HIF-1α in this compound treated cells to the controls.
III. Mandatory Visualizations
Signaling Pathways and Experimental Logic
To elucidate the mechanisms of action and the rationale for control experiments, the following diagrams are provided.
Caption: this compound activation of the sGC pathway and the inhibitory role of ODQ.
Caption: this compound inhibition of the HIF-1α pathway under hypoxic conditions.
Caption: Logical workflow for control experiments in this compound research.
References
Safety Operating Guide
Proper Disposal Procedures for YC-1: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for YC-1. This document outlines the essential procedures for the safe handling and disposal of the research chemical this compound, with the chemical name 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Essential Safety and Handling Information
This compound is a bioactive small molecule intended for research use only.[1] As with any chemical compound, proper personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. The following is a general procedural outline based on standard laboratory practices for chemical waste disposal.
-
Waste Identification and Collection:
-
Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
The waste container must be made of a material compatible with this compound.
-
Keep the container securely closed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound (3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole)".
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 170632-47-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 304.34 g/mol | --INVALID-LINK-- |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe and compliant disposal of this compound waste.
Signaling Pathway (Illustrative)
While not directly related to disposal, this compound is known to be a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1alpha).[1] The following diagram provides a simplified representation of its primary mechanism of action.
Caption: Simplified diagram of this compound's dual action on sGC and HIF-1α.
References
Essential Safety and Operational Guide for Handling YC-1
This document provides immediate safety, handling, and disposal protocols for YC-1, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and physical data for this compound.
| Property | Value |
| Chemical Name | 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole[1] |
| Molecular Formula | C₁₉H₁₆N₂O₂[1] |
| Molecular Weight | 304.3 g/mol [1] |
| CAS Number | 170632-47-0[1] |
| Appearance | White to yellow powder |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml[1] |
| Purity | ≥99%[1] |
| Storage Temperature | -20°C |
Operational Plan: Personal Protective Equipment (PPE)
Standard laboratory procedures should be followed when handling this compound. The recommended Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator is recommended, especially when handling the powder form to avoid inhalation.
-
Body Protection: A laboratory coat must be worn.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
-
Pre-Experiment Checklist:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have spill containment materials readily available.
-
-
Procedure:
-
All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired concentration (e.g., 20 mg/ml).[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C.
-
Signaling Pathway of this compound in HIF-1α Inhibition
This compound inhibits the transcriptional activity of HIF-1α, a key regulator of cellular response to hypoxia. The following diagram illustrates the simplified signaling pathway.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain or mixed with general laboratory waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Collection:
-
Use a clearly labeled, leak-proof container for all this compound waste.
-
The label should include "Hazardous Waste" and "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. In the absence of specific institutional guidelines, consult local environmental regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
